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  • Product: Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Core Science & Biosynthesis

Foundational

Synthesis of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate from Ethylenediamine: An In-Depth Technical Guide

Executive Summary Ethyl 2-(3-oxopiperazin-2-ylidene)acetate—also documented in early literature as 2-oxo-3-ethoxycarbonylmethylenepiperazine—is a highly versatile piperazinone enaminoester. It serves as a privileged buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate—also documented in early literature as 2-oxo-3-ethoxycarbonylmethylenepiperazine—is a highly versatile piperazinone enaminoester. It serves as a privileged building block in medicinal chemistry, particularly for the synthesis of complex polycyclic heterocycles like 5-hydroxyindoles and benzofurans via the Nenitzescu reaction[1].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. This whitepaper deconstructs the synthesis of this molecule from ethylenediamine (EDA) and diethyl acetylenedicarboxylate (DEAD), focusing on the mechanistic causality, kinetic control, and self-validating experimental design required to achieve high-purity crystalline yields.

Mechanistic Rationale & Pathway Analysis

The formation of the piperazinone ring from EDA and DEAD is a tandem, one-pot cascade reaction that relies on strict chemoselectivity. The reaction proceeds through two distinct mechanistic phases[2]:

  • Aza-Michael Addition: Ethylenediamine acts as a bis-nucleophile. One of its primary amines attacks the highly electron-deficient alkyne of DEAD. This conjugate addition forms a zwitterionic intermediate that rapidly tautomerizes to a stable enamine (diethyl 2-(2-aminoethylamino)fumarate).

  • Intramolecular Lactamization: The pendant, unreacted primary amine of the EDA moiety undergoes a nucleophilic acyl substitution. It attacks the adjacent alpha-ester carbonyl group of the enamine intermediate. This cyclization ejects one equivalent of ethanol, forming the 6-membered piperazin-2-one ring while preserving the exocyclic double bond conjugated with the remaining ester[1].

Pathway EDA Ethylenediamine (Nucleophile) AzaMichael Aza-Michael Adduct (Enamine Intermediate) EDA->AzaMichael + DEAD DEAD Diethyl Acetylenedicarboxylate (Electrophile) DEAD->AzaMichael Product Ethyl 2-(3-oxopiperazin- 2-ylidene)acetate (Target) AzaMichael->Product Intramolecular Lactamization (-EtOH)

Mechanistic pathway of piperazinone synthesis via tandem aza-Michael/lactamization.

Causality in Experimental Design (E-E-A-T)

A robust chemical protocol is a self-validating system. The parameters chosen for this synthesis are not arbitrary; they are mechanistically dictated to suppress side reactions and drive thermodynamic conversion[1].

  • Solvent Selection (Absolute Ethanol): Ethanol is a polar protic solvent that stabilizes the transition states of the initial aza-Michael addition. Crucially, the target piperazinone has low solubility in ethanol at room temperature. As the reaction progresses, the product spontaneously crystallizes. This phase separation acts as an in-situ purification mechanism, pulling the equilibrium forward and preventing the product from undergoing secondary reactions.

  • Kinetic Control via Syringe Pump: EDA is a bis-amine. If DEAD is present in stoichiometric excess at any point, bis-aza-Michael adducts (oligomers) will form. By adding DEAD dropwise (0.3 mL/min), the steady-state concentration of the electrophile remains exceptionally low. This kinetically favors the rapid, intramolecular lactamization over sluggish intermolecular polymerization.

  • Temperature Control (Ambient): DEAD is highly reactive and prone to thermal degradation. Ambient room temperature provides sufficient thermal energy to overcome the activation barrier of the aza-Michael addition while completely suppressing competing thermal degradation pathways.

Detailed Experimental Protocol

This step-by-step methodology is adapted from the optimized conditions reported by[1], scaled for a standard 10 mmol research workflow.

Materials Required:

  • Ethylenediamine (EDA): 0.608 g (10.12 mmol, 1.00 eq.)

  • Diethyl acetylenedicarboxylate (DEAD): 1.723 g (10.13 mmol, 1.00 eq.)

  • Absolute Ethanol: 12.0 mL

  • Cold Diethyl Ether: 10.0 mL (for washing)

Step-by-Step Workflow:

  • Reagent Preparation: In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.608 g of ethylenediamine in 4.0 mL of absolute ethanol.

  • Electrophile Preparation: In a separate vial, dissolve 1.723 g of DEAD in 8.0 mL of absolute ethanol. Load this solution into a chemically resistant syringe pump.

  • Controlled Addition: Begin stirring the EDA solution at room temperature (approx. 20–25 °C). Using the syringe pump, add the DEAD solution dropwise at a strict rate of 0.3 mL/min.

  • Reaction & Crystallization: Allow the mixture to stir for 3 hours at room temperature.

    • Scientist's Insight: The transition of the reaction mixture from a clear solution to a thick white suspension is a critical visual milestone. Do not halt the reaction prematurely upon the first sight of turbidity; the full 3-hour stirring period ensures complete thermodynamic conversion.

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Purification & Drying: Wash the collected solid with small aliquots of cold diethyl ether to remove any unreacted starting materials or soluble oligomers. Dry the solid under high vacuum to afford the pure product as a crystalline white solid.

Workflow Prep 1. Reagent Preparation Dissolve EDA in EtOH Addition 2. Controlled Addition DEAD in EtOH via Syringe Pump (0.3 mL/min) Prep->Addition Reaction 3. Stirring & Crystallization 3 Hours at Room Temp Addition->Reaction Isolation 4. Vacuum Filtration Wash with Diethyl Ether Reaction->Isolation Drying 5. Vacuum Drying Yield: Crystalline Solid (64%) Isolation->Drying

Step-by-step experimental workflow for the synthesis and isolation of the target piperazinone.

Quantitative Data & Yield Optimization

The following tables summarize the critical reaction parameters, the stoichiometric causality that dictates the yield, and the physicochemical properties of the isolated product.

Table 1: Stoichiometric Outcomes & Mechanistic Consequences

EDA (eq.)DEAD (eq.)Addition MethodExpected OutcomeMechanistic Consequence
1.00 1.00 Syringe Pump (0.3 mL/min) Optimal Yield (64%) Favors 1:1 aza-Michael addition followed by rapid intramolecular lactamization[1].
1.001.00 Rapid/Bolus AdditionLow Yield / Complex MixtureHigh local concentration of DEAD leads to intermolecular bis-adducts and oligomers.
2.001.00DropwiseLow YieldExcess EDA competes with the intramolecular cyclization, leading to diamide formation.

Table 2: Physicochemical Properties of the Target Product

PropertyValue
IUPAC Name Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate
Molecular Formula C₈H₁₂N₂O₃
Molar Mass 184.19 g/mol
Appearance Crystalline white solid

Downstream Applications in Drug Development

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a highly sought-after scaffold in modern drug discovery. Its electron-rich enamine moiety makes it an ideal substrate for the Nenitzescu reaction. When reacted with benzoquinones (such as p-benzoquinone) in the presence of Lewis acids (e.g., ZnBr₂), it undergoes a complex condensation to yield highly substituted 5-hydroxyindoles, pyrrolo[2,3-f]indoles, and 2-imidazolidinone benzofurans[1]. These polycyclic heterocycles are actively investigated for their potent antiviral, anti-inflammatory, and anticancer properties.

References

  • Hermans, R., Van Hoof, M., Van Meervelt, L., & Dehaen, W. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Organics, 4(2), 146-163.[Link]

  • Iwanami, Y., Kenjo, Y., Nishibe, K., Kajiura, M., & Isoyama, S. (1964). The Reaction of Acetylenecarboxylic Acid with Amines. XII. On the Hydrolysis of the Products Obtained by the Reactions of Diethyl Acetylenedicarboxylate with Amines. Bulletin of the Chemical Society of Japan, 37(12), 1740-1744.[Link]

Sources

Exploratory

Spectroscopic Characterization of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a highly functionalized heterocyclic intermediate pivotal in the synthesis of constrained peptidomimetics and novel non-steroidal anti-inflammatory drugs (NS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a highly functionalized heterocyclic intermediate pivotal in the synthesis of constrained peptidomimetics and novel non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Its core structure features a piperazine ring fused to an exocyclic enamine, creating a highly polarized "push-pull" electronic system. Accurate spectroscopic characterization of this compound is critical, as its efficacy in downstream pharmaceutical coupling relies entirely on the precise geometry (E/Z isomerism) and tautomeric state of the piperazine ring[2]. This whitepaper establishes a rigorous, self-validating analytical framework for the definitive structural elucidation of this compound using NMR, FT-IR, and HRMS.

Structural & Mechanistic Insights: The Push-Pull Enamine System

The defining feature of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is its exocyclic double bond conjugated with both an electron-donating piperazine nitrogen (N1) and an electron-withdrawing ethyl ester group. This creates a classic "push-pull" enamine architecture.

Electronic Delocalization and Shielding

The N1 lone pair delocalizes through the C2​=Cα​ double bond into the ester carbonyl. This extensive conjugation significantly alters the electron density across the molecule, leading to highly anomalous spectroscopic signatures compared to isolated alkenes or amides[3]. Specifically, the vinylic carbon ( Cα​ ) becomes exceptionally electron-rich, resulting in profound upfield shielding in both 1 H and 13 C NMR.

Thermodynamic Locking via Hydrogen Bonding

The molecule exhibits strong intramolecular hydrogen bonding between the enamine N1-H and the ester carbonyl oxygen. This interaction acts as a thermodynamic sink, locking the molecule exclusively into the (Z)-configuration. The causality here is critical: the hydrogen bond deshields the N1-H proton (pushing it downfield past 10 ppm) while simultaneously weakening the ester C=O bond, which lowers its stretching frequency in the IR spectrum[1].

PushPull Enamine Push-Pull Enamine System (N1-C2=C-COOEt) N1_LonePair N1 Lone Pair Delocalization (Electron Donor) Enamine->N1_LonePair Ester_CO Ester Carbonyl (Electron Acceptor) Enamine->Ester_CO Vinylic_C Highly Shielded Vinylic Carbon (~88.5 ppm) N1_LonePair->Vinylic_C Increases e- density IR_Shift Lowered C=O Stretching Freq (~1685 cm⁻¹) Ester_CO->IR_Shift Weakens C=O bond Vinylic_H Upfield Vinylic Proton (~5.65 ppm) Vinylic_C->Vinylic_H Shielding effect

Logical mapping of push-pull electronic effects on spectroscopic signatures.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in the structural assignment, the following protocols are designed as self-validating systems, where data from one technique internally confirms the hypotheses generated by another.

Workflow Sample Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (Purity > 98%) NMR NMR Spectroscopy (1H, 13C, 2D-NOESY) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS HRMS (ESI-TOF) Sample->MS Isomer E/Z Isomer Determination (NOE Enhancements) NMR->Isomer FuncGroups Functional Group Mapping (H-Bonding, C=O, C=C) IR->FuncGroups MassDet Molecular Weight & Fragmentation MS->MassDet Validation Complete Structural Validation Isomer->Validation FuncGroups->Validation MassDet->Validation

Step-by-step spectroscopic workflow for structural validation.
Solvent Selection and NMR Acquisition

Causality behind solvent choice: The dual N-H donors (lactam and enamine) form a robust intermolecular hydrogen-bonded lattice in the solid state. Non-polar solvents like CDCl 3​ fail to disrupt this lattice, causing poor solubility and broad, unresolved NMR signals. DMSO- d6​ , a strong hydrogen-bond acceptor, effectively solvates the monomeric species, yielding sharp resonances required for 2D mapping.

Protocol:

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D).

  • Acquire 1 H NMR at 400 MHz with a relaxation delay (D1) of 2.0 s to ensure accurate integration.

  • Acquire 13 C NMR at 100 MHz using a standard proton-decoupled sequence.

  • Self-Validating Step (2D NOESY): Execute a 2D NOESY sequence (mixing time 300 ms). A strong cross-peak between the vinylic proton (=CH) and the N1-H proton confirms the (Z)-geometry. The absence of a cross-peak between =CH and the C6 methylene protons definitively rules out the (E)-isomer.

FT-IR Spectroscopy (ATR Method)

Causality behind method choice: Traditional KBr pellet methods are hygroscopic; absorbed water obscures the critical 3100–3300 cm⁻¹ N-H stretching region necessary for evaluating hydrogen bonding. Attenuated Total Reflectance (ATR) allows for direct solid-state measurement without matrix interference.

Protocol:

  • Place 2-3 mg of the neat crystalline solid onto the diamond ATR crystal.

  • Apply uniform pressure using the anvil and scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Self-Validating Step: Correlate the lowered ester C=O stretching frequency (~1685 cm⁻¹) with the downfield N1-H NMR shift to internally validate the presence of the intramolecular hydrogen bond.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% formic acid.

  • Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Self-Validating Step: Compare the experimental isotopic distribution of the [M+H] + ion against the theoretical model for C 8​ H 13​ N 2​ O 3+​ to confirm the exact molecular formula and rule out co-eluting structural isomers[4].

Quantitative Data Presentation & Interpretation

The quantitative data below summarizes the expected spectroscopic signatures based on the push-pull enamine framework of 3-oxopiperazin-2-ylidene derivatives[1],[2].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
10.50Singlet (s)1HN1-H (Enamine)Extreme downfield shift due to strong intramolecular H-bonding with ester C=O.
8.20Broad Singlet (br s)1HN4-H (Lactam)Typical secondary amide resonance.
5.65Singlet (s)1H=CH (Vinylic)Highly shielded by the electron-donating N1 lone pair (push-pull effect).
4.05Quartet (q, J = 7.1 Hz)2HO-CH 2​ Standard ethyl ester methylene.
3.35Multiplet (m)2HC6-H 2​ Piperazine ring methylene adjacent to N1.
3.25Multiplet (m)2HC5-H 2​ Piperazine ring methylene adjacent to N4.
1.18Triplet (t, J = 7.1 Hz)3HCH 3​ Standard ethyl ester methyl.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
169.5Quaternary (C=O)Ester CarbonylConjugated and acting as an H-bond acceptor.
165.2Quaternary (C=O)Lactam Carbonyl (C3)Standard piperazinone amide carbon.
148.3Quaternary (C=C)Enamine Carbon (C2)Deshielded alpha-nitrogen carbon.
88.5Methine (CH)Vinylic Carbon ( Cα​ )Exceptionally shielded due to localized electron density from the push-pull resonance[1].
59.2Methylene (CH 2​ )O-CH 2​ Standard ethyl ester.
41.5Methylene (CH 2​ )C6Piperazine ring carbon.
39.8Methylene (CH 2​ )C5Piperazine ring carbon.
14.5Methyl (CH 3​ )CH 3​ Standard ethyl ester.
Table 3: FT-IR Signatures (ATR Method)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3250Medium, BroadN4-H StretchIndicates intermolecular hydrogen bonding of the lactam.
3100Medium, SharpN1-H StretchShifted lower due to the rigid intramolecular H-bond.
1685StrongEster C=O StretchLowered from typical ~1735 cm⁻¹ due to conjugation and H-bonding.
1655StrongLactam C=O StretchCharacteristic of the 3-oxopiperazine core.
1610StrongC=C StretchHighly polarized double bond yields an unusually strong IR dipole moment.

References

1.[1] Title: Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Source: MDPI (Molbank) URL: [Link]

2.[2] Title: Molbank | Topical Collection: Heterocycle Reactions Source: MDPI URL: [Link]

3.[3] Title: Diastereoselective Synthesis of 3-(Aminoalkylidene)oxindoles via a Nucleophilic Vinylic Substitution of 2-Chloropyridinium Salts Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

4.[4] Title: PubChemLite - Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3) Source: PubChem / National Center for Biotechnology Information URL: [Link]

Sources

Exploratory

The Analytical Architecture of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate: A Mass Spectrometry Whitepaper

Core Rationale and Structural Dynamics Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (CAS: 774-89-0; Exact Mass: 184.08) is a highly functionalized piperazine derivative serving as a critical intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Rationale and Structural Dynamics

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (CAS: 774-89-0; Exact Mass: 184.08) is a highly functionalized piperazine derivative serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it is characterized by a piperazine core, a lactam moiety (3-oxo), and an exocyclic enamine-ester linkage.

Developing a robust mass spectrometry (MS) method for this compound requires a deep understanding of its gas-phase behavior. The molecule presents multiple competing basic sites for ionization. While the localized lone pair on the secondary amine (N4) of the piperazine ring is the primary thermodynamic sink for protons in solution, gas-phase protonation during Electrospray Ionization (ESI) often involves the highly conjugated lactam/enamine system. Understanding this protonation hierarchy is essential for predicting and interpreting the subsequent Collision-Induced Dissociation (CID) pathways, a foundational principle in [1].

Self-Validating Analytical Workflow

To ensure absolute trustworthiness and reproducibility, the following methodology is designed as a self-validating system . It incorporates built-in causality checks—such as post-column infusion for matrix effect evaluation—ensuring that the protocol actively verifies its own integrity during execution.

LCMS_Workflow N1 Sample Prep (Protein Ppt) N2 LC Separation (C18 Gradient) N1->N2 N3 Ionization (ESI+ Source) N2->N3 N4 CID MS/MS (Triple Quad) N3->N4 N5 Data Analysis (MRM Quant) N4->N5

Fig 1. End-to-end LC-MS/MS workflow for piperazine derivative quantification.

Protocol 1: Matrix Depletion and Analyte Extraction
  • Step 1: Aliquot 50 µL of the biological matrix (e.g., plasma) into a 96-well plate.

  • Step 2: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 3:1 organic-to-aqueous ratio forces the immediate denaturation and precipitation of binding proteins. The inclusion of 0.1% Formic Acid is critical; it ensures the piperazine nitrogen remains fully protonated, preventing the analyte from co-precipitating with acidic protein residues.

  • Step 3: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 4: Dilute 50 µL of the supernatant with 50 µL of Mobile Phase A (aqueous).

    • Causality: Injecting highly organic extracts directly onto a reversed-phase column causes "solvent breakthrough," where the analyte travels unretained through the column head, ruining peak shape. Aqueous dilution matches the sample diluent to the initial gradient conditions.

Protocol 2: Chromatographic Separation
  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Validation Check (Post-Column Infusion): Infuse a pure standard of the analyte post-column while injecting a blank matrix extract.

    • Causality: If the steady MS baseline dips at the analyte's retention time, ion suppression is occurring. The gradient must be adjusted to elute the analyte away from this matrix suppression zone, ensuring the method's quantitative reliability.

Gas-Phase Fragmentation Mechanics (CID)

Upon entering the mass spectrometer, the analyte is ionized to form the intact precursor ion[M+H]+ at m/z 185.1. The fragmentation of [2] under CID conditions is highly dependent on the site of protonation.

For Ethyl 2-(3-oxopiperazin-2-ylidene)acetate, the proton is mobilized from the piperazine nitrogen to the ester carbonyl oxygen upon collisional activation. This charge-directed mechanism triggers a nucleophilic attack or a direct inductive cleavage, resulting in the neutral loss of ethanol (46 Da) to form a highly stable acylium/ketene cation at m/z 139.1. Subsequent elevation of collision energy forces the extrusion of carbon monoxide (28 Da), yielding a ring-contracted fragment at m/z 111.1. Furthermore, higher collision energies induce the cleavage of the C-N bonds within the piperazine ring, a [3] that yields a highly specific qualifier ion at m/z 85.0.

Fragmentation_Pathway M [M+H]+ m/z 185.1 F1 [M+H - EtOH]+ m/z 139.1 M->F1 -46 Da Ester Cleavage F3 Ring Cleavage m/z 85.0 M->F3 Lactam/Enamine Cleavage F2 [M+H - EtOH - CO]+ m/z 111.1 F1->F2 -28 Da Decarbonylation

Fig 2. Proposed CID fragmentation pathway for the [M+H]+ precursor ion.

Quantitative Data Parameters

To facilitate rapid deployment in drug discovery environments utilizing [4], the optimized quantitative parameters are summarized below.

Table 1: Optimized LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.40095.05.0Initial
0.500.40095.05.0Linear
3.000.40010.090.0Linear
4.000.40010.090.0Hold
4.100.40095.05.0Step
5.500.40095.05.0Re-equilibration

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Ethyl 2-(3-oxopiperazin-2-ylidene)acetate185.1139.15015Quantifier
Ethyl 2-(3-oxopiperazin-2-ylidene)acetate185.1111.15025Qualifier 1
Ethyl 2-(3-oxopiperazin-2-ylidene)acetate185.185.05030Qualifier 2

References

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies Source: The Journal of Organic Chemistry (PubMed) URL: [Link]

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

Foundational

Physical properties and melting point of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

An In-Depth Technical Guide to the Physical and Chemical Characterization of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of the Pip...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Characterization of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas.[1][2] Its unique physicochemical properties, including its ability to confer aqueous solubility and engage in specific hydrogen bonding interactions, make it a valuable building block for drug candidates.[2][3] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antipsychotic effects.[2] The compound of interest, Ethyl 2-(3-oxopiperazin-2-ylidene)acetate, belongs to this important class of molecules. Understanding its physical and chemical properties is a critical first step in its evaluation as a potential therapeutic agent or as a key intermediate in the synthesis of more complex drug candidates.

This guide provides a comprehensive overview of the known characteristics of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate and outlines the standard methodologies for its full physicochemical characterization, with a particular focus on the determination of its melting point.

Section 1: Physicochemical Properties of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

A thorough understanding of a compound's physical properties is fundamental to its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

General Properties

While specific experimental data for Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is not extensively reported in the literature, we can infer some of its properties based on its chemical structure and data from closely related analogs.

PropertyReported/Inferred ValueSource/Justification
Chemical Formula C₈H₁₂N₂O₃[4]
Molecular Weight 184.195 g/mol [4]
CAS Number 774-89-0[4]
Physical Form Expected to be a solid at room temperature.Based on the physical form of similar piperazine derivatives.[5]
Color Likely a white to off-white or yellowish solid.A related compound, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, is a yellow solid.[6]
Solubility Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Piperazine itself is freely soluble in water.[3]General solubility of piperazine derivatives.[7]
Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a key physical constant that provides a reliable indication of its purity.[8][9] Pure compounds typically exhibit a sharp melting point range of 1-2°C.[10] The presence of impurities will generally cause a depression and broadening of the melting point range.[8][10]

As of the latest literature review, a specific, experimentally determined melting point for Ethyl 2-(3-oxopiperazin-2-ylidene)acetate has not been published. However, the melting points of structurally related compounds have been reported:

  • (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzonitrile: 234–235 °C[6]

  • (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid: 279–282 °C[6]

  • Methyl-2-(4-methylphenyl)-1, 3, 8-trioxodecahydro-1H-pyrrolo [3', 4':4, 5] pyrrolo [1, 2-a] pyrazine-9-carboxylate: 180-181 °C[11]

Based on these values, it is reasonable to hypothesize that Ethyl 2-(3-oxopiperazin-2-ylidene)acetate will have a relatively high melting point, likely in the range of 150-250°C. The precise value must be determined empirically.

Section 2: Experimental Determination of Melting Point

The following protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus. This is a fundamental technique in synthetic and medicinal chemistry for assessing the purity of a sample.

Principle of Melting Point Determination

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[8][12]

Experimental Protocol
  • Sample Preparation:

    • Place a small amount of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate onto a clean, dry watch glass or piece of weighing paper.

    • Using a spatula, crush the solid into a fine powder.[13] This ensures uniform packing and heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube that is sealed at one end.

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • To pack the sample into the bottom of the tube, gently tap the sealed end on a hard surface or drop it through a long glass tube.[13]

    • The final packed sample height should be approximately 2-3 mm.[13]

  • Melting Point Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.[9]

  • Melting Point Measurement:

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough range.[13]

    • For an accurate measurement, start heating the apparatus at a slow, controlled rate, typically 1-2°C per minute, when the temperature is about 15-20°C below the expected melting point.[13]

    • Carefully observe the sample.

    • Record the temperature (T₁) at which the first drop of liquid appears.[12]

    • Continue heating at the same slow rate and record the temperature (T₂) at which the last crystal of the solid melts.[12]

    • The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination

Melting_Point_Workflow A Sample Preparation (Grind to a fine powder) B Capillary Tube Loading (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Optional, for unknown samples) C->D E Slow Heating (1-2°C/min near melting point) C->E D->E Determine approximate range F Record T1 (First liquid appears) E->F G Record T2 (All solid melts) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Section 3: Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and functional groups.

Chemical Structure

Caption: Chemical Structure of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules.[14][15] Both ¹H and ¹³C NMR would be essential for the characterization of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate.

  • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include:

    • A triplet and a quartet for the ethyl group.

    • Signals for the methylene protons in the piperazine ring.

    • A signal for the vinyl proton.

    • Signals for the NH protons of the piperazine ring.

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14] For Ethyl 2-(3-oxopiperazin-2-ylidene)acetate, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching: Around 3200-3400 cm⁻¹ for the amine and amide groups.

  • C=O stretching: Strong absorptions around 1650-1750 cm⁻¹ for the amide and ester carbonyl groups.

  • C=C stretching: Around 1600-1680 cm⁻¹ for the alkene.

  • C-O stretching: Around 1000-1300 cm⁻¹ for the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] For Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (C₈H₁₂N₂O₃), the expected molecular ion peak [M]⁺ would be at an m/z of 184.195.[4] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Section 4: Synthesis

The synthesis of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate would likely involve the condensation of ethylenediamine with a suitable precursor containing the ethyl acetate moiety. A related synthesis of methyl (3-oxo-piperazine-2-ylidene) acetate has been reported, which involves the reaction of ethylenediamine with dimethyl acetylenedicarboxylate.[11] A similar strategy could be employed for the synthesis of the title compound, likely using diethyl acetylenedicarboxylate.

Conclusion

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a member of the pharmacologically significant piperazine class of compounds. While specific experimental data on its physical properties, including its melting point, are not widely available, this guide provides a comprehensive framework for its characterization. By following the outlined protocols for melting point determination and spectroscopic analysis, researchers and drug development professionals can rigorously assess the purity and confirm the structure of this compound, paving the way for its further investigation in medicinal chemistry.

References

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). ijppr.humanjournals.com.
  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). byjus.com. Available from: [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... (n.d.). . Available from: [Link]

  • experiment (1) determination of melting points. (2021, September 19). uomustansiriyah.edu.iq. Available from: [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). . Available from: [Link]

  • Determination of Melting Point - PennWest University. (n.d.). . Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). . Available from: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. (2023, December 25). . Available from: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). . Available from: [Link]

  • Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. Available from: [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2025, August 28). . Available from: [Link]

  • ethyl 2-(3-oxopiperazin-2-ylidene)acetate | 774-89-0 - Molport. (n.d.). . Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (2024, February 5). . Available from: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). . Available from: [Link]

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3) - PubChemLite. (n.d.). pubchemlite.org. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). . Available from: [Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides - David Publishing. (n.d.). . Available from: [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. (2022, July 13). . Available from: [Link]

  • ethyl 2-(3-oxopiperazin-1-yl)acetate — Chemical Substance Information - NextSDS. (n.d.). . Available from: [Link]

  • ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate. (2025, May 20). . Available from: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.). . Available from: [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). . Available from: [Link]

  • Ethyl 2-(3-oxopiperazin-2-yl)acetate - CAS:33422-35-4 - Sunway Pharm Ltd. (n.d.). . Available from: [Link]

  • (PDF) Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - ResearchGate. (2024, February 5). . Available from: [Link]

Sources

Exploratory

Discovery and Synthesis of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate: A Technical Whitepaper

Executive Summary Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a highly versatile enaminoester and a "privileged scaffold" in modern medicinal chemistry. Characterized by a piperazinone ring conjugated to an exocyclic α,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a highly versatile enaminoester and a "privileged scaffold" in modern medicinal chemistry. Characterized by a piperazinone ring conjugated to an exocyclic α,β -unsaturated ester, this compound serves as a critical building block for complex polycyclic heterocycles and a core structural motif in emerging anti-inflammatory therapeutics. This whitepaper details the mechanistic rationale, a self-validating synthetic protocol, and the downstream applications of this essential intermediate.

Pharmacological Grounding & Scaffold Relevance

In drug development, the 2-oxopiperazine fragment is recognized for its ability to mimic peptide turns while providing metabolic stability[1]. The specific exocyclic enaminoester derivative, ethyl 2-(3-oxopiperazin-2-ylidene)acetate, is particularly valuable due to its dual reactivity as both an electrophile and a C-N-dinucleophile[1].

Recent in vivo studies have highlighted the direct pharmacological relevance of this scaffold. For example, structurally analogous compounds such as (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid have been identified as the primary active metabolites of "piron"—an experimental non-steroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic activity without the severe ulcerogenic or cardiotoxic side effects typical of legacy NSAIDs[2].

Mechanistic Rationale: The Cascade Synthesis

The synthesis of ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate is achieved via a highly efficient, one-pot cascade reaction between ethylenediamine and diethyl acetylenedicarboxylate (DEAD)[3]. As an Application Scientist, I emphasize that understanding the thermodynamics of this reaction is critical for scaling.

  • Intermolecular Michael Addition: The primary amine of ethylenediamine acts as a nucleophile, attacking the electron-deficient alkyne of DEAD to form a linear enamine intermediate.

  • Intramolecular Amidation (Lactamization): The secondary amine of the intermediate attacks the adjacent ester carbonyl. This ring-closure expels ethanol and forms the 6-membered piperazinone ring.

  • Thermodynamic Stereocontrol: The reaction exclusively yields the (Z)-isomer[4]. This is not a statistical accident but a thermodynamic sink: an intramolecular hydrogen bond forms between the piperazinone NH and the ester carbonyl oxygen, creating a pseudo-six-membered ring that drastically lowers the energy of the Z-enamine relative to the E-isomer or the imine tautomer[4].

G EDA Ethylenediamine (Nucleophile) Michael Michael Addition (Intermolecular) EDA->Michael DEAD Diethyl Acetylenedicarboxylate (Electrophile) DEAD->Michael Enamine Enamine Intermediate (Z-isomer preferred) Michael->Enamine Fast Cyclization Intramolecular Amidation (- EtOH) Enamine->Cyclization Ring Closure Product Ethyl (Z)-2-(3-oxopiperazin- 2-ylidene)acetate Cyclization->Product Crystallization

Fig 1: Cascade synthesis mechanism of Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate.

Self-Validating Experimental Protocol

To ensure high fidelity and yield, the synthesis must strictly control the highly reactive nature of DEAD. The following protocol leverages kinetic control to prevent polymerization and provides built-in visual validation[3].

Reagents Required:

  • Ethylenediamine (1.00 eq, 20.0 mmol)

  • Diethyl acetylenedicarboxylate (DEAD) (1.00 eq, 20.0 mmol)

  • Absolute Ethanol (Reaction Solvent)

  • Cold Diethyl Ether (Wash Solvent)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a two-necked round-bottom flask under a nitrogen atmosphere. Add ethylenediamine (1.20 g, 20.0 mmol) and absolute ethanol (8.0 mL). Begin magnetic stirring at room temperature.

  • Controlled Electrophile Addition: Dissolve DEAD (3.40 g, 20.0 mmol) in absolute ethanol (8.0 mL). Load this solution into a syringe pump. Add the DEAD solution dropwise at a strict rate of 0.3 mL/min to the stirred diamine solution.

    • Causality Check: DEAD is a highly reactive bis-electrophile. Bulk addition leads to a high local concentration, promoting the double Michael addition of ethylenediamine to two DEAD molecules, yielding intractable polymeric tars. The syringe pump ensures a 1:1 stoichiometric interaction[3].

  • Cyclization & Phase-Change Validation: Allow the mixture to stir for 3 hours at room temperature.

    • Self-Validation Check: The reaction serves as its own visual indicator. The starting materials and the linear enamine intermediate are highly soluble in ethanol. As the intramolecular amidation proceeds, the rigid, planar cyclic product precipitates out of solution. The onset of crystallization is a direct, visual confirmation of successful ring closure[3]. If the solution remains clear after 2 hours, the ring-closure has stalled (likely due to trace water hydrolyzing the ester).

  • Isolation: Vacuum filter the resulting suspension. Wash the filter cake with small aliquots of cold diethyl ether to remove unreacted starting materials and trace oligomers.

  • Drying: Dry the obtained solid under high vacuum to afford the product as a crystalline solid.

Quantitative Analytical Profile

Thorough analytical characterization is required to confirm the (Z)-configuration and the integrity of the piperazinone ring.

PropertyValue / Description
Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Appearance Crystalline white to off-white solid
Typical Yield 64% – 67% (via optimized DEAD + Ethylenediamine route)[3]
Representative 1H NMR (DMSO-d6) δ ~11.0 (s, 1H, H-bonded NH), ~7.4 (br s, 1H, NH), ~5.5 (s, 1H, exocyclic =CH), 4.16 (q, 2H, ester CH2), 3.40-3.30 (m, 4H, piperazine CH2), 1.24 (t, 3H, ester CH3)
Solubility Profile Soluble in DMSO, DMF; Poorly soluble in cold Ethanol, Diethyl Ether

Downstream Synthetic Applications

The utility of ethyl 2-(3-oxopiperazin-2-ylidene)acetate extends far beyond its standalone structure. It is a highly sought-after intermediate for advanced multicomponent reactions:

  • Nenitzescu Condensations: The enaminoester functionality allows the compound to react with various quinones (e.g., p-benzoquinone) to form complex, biologically active 5-hydroxyindole and benzofuran derivatives[3].

  • Dipolar Cycloadditions: Acting as a C-N-dinucleophile, the compound reacts with N-arylmaleimides in acidic media. The acid catalyzes a tautomeric shift, allowing a 1,3-dipolar cycloaddition that yields complex annelated pyrido[1,2-a]pyrazine architectures[1][5].

G Core Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (Enaminoester Scaffold) NSAID NSAID Metabolites (e.g., Piron derivatives) Core->NSAID In vivo metabolism / Analog synthesis Annelated Annelated Oxopiperazines (Pyrido[1,2-a]pyrazines) Core->Annelated 1,3-Dipolar Cycloaddition Nenitzescu Nenitzescu Reaction (Indoles & Benzofurans) Core->Nenitzescu Condensation with Quinones

Fig 2: Downstream pharmacological and synthetic applications of the oxopiperazine scaffold.

References

  • Medvedeva, S. M., & Shikhaliev, K. S. (2015). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. Journal of Materials Science and Engineering A. 1

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank. 2

  • Iwanami, Y. (1971). The Reaction of Acetylenecarboxylic Acid with Amines. XV. Reaffirmation of the Enamine Structure Facilitated by Intramolecular Hydrogen Bonding Common to the Reaction Products. Bulletin of the Chemical Society of Japan.4

  • MDPI. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Organics. 3

  • ResearchGate. (2025). One-Pot Synthesis of Pyrrolo[1,2-a]pyrazines via Three Component Reaction of Ethylenediamine, Acetylenic Esters and Nitrostyrene Derivatives. 5

Sources

Foundational

The Piperazin-2-one Privileged Scaffold: A Technical Guide to CAS 774-89-0 in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of conformationally restricted pharmacophores is paramount for overcoming target promiscuity and metabolic instability. Ethyl 2-(3-oxo-2-pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of conformationally restricted pharmacophores is paramount for overcoming target promiscuity and metabolic instability. Ethyl 2-(3-oxo-2-piperazinylidene)acetate (CAS 774-89-0) represents a highly specialized building block that merges a piperazine ring, a lactam (oxo) group, and an exocyclic ylidene acetate moiety. This technical whitepaper explores the structural profiling, mechanistic reactivity, and synthetic workflows of CAS 774-89-0, providing drug development professionals with actionable protocols for leveraging this "privileged scaffold" in the synthesis of complex polycyclic alkaloids and novel therapeutics.

Chemical and Structural Profiling

CAS 774-89-0 is not merely a passive intermediate; it is a dynamic, reactive core. The molecule features a "push-pull" enamine-lactam system. The nitrogen lone pair delocalizes into both the lactam carbonyl and the exocyclic ester carbonyl. This cross-conjugation stabilizes the molecule while locking it into a rigid geometry.

In drug discovery, the 2-oxopiperazine ring is frequently utilized to mimic peptide backbones—specifically inducing β -turn conformations. By incorporating the exocyclic ylidene acetate, the conformational flexibility is severely restricted. This rigidification decreases the entropic penalty upon target binding, thereby increasing binding affinity and selectivity against challenging kinase and inflammatory targets.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and identifiers required for procurement, structural modeling, and stoichiometric calculations.

PropertyValue
Chemical Name Ethyl 2-(3-oxo-2-piperazinylidene)acetate
CAS Number 774-89-0
Molecular Formula C 8​ H 12​ N 2​ O 3​
Molecular Weight 184.19 g/mol
SMILES String CCOC(=O)C=C1NCCNC1=O
Pharmacophore Class Conformationally restricted 2-Oxopiperazine

Mechanistic Reactivity: Tautomerism and Cycloadditions

The synthetic utility of CAS 774-89-0 stems from its tautomeric flexibility under specific catalytic conditions. While the exocyclic enamine (ylidene) form is thermodynamically stable, exposure to acidic media promotes a proton shift, generating the endocyclic imine (tetrahydropyrazine) tautomer.

This equilibrium dictates its divergent reactivity:

  • As a C-N Dinucleophile : The enamine form readily undergoes Michael-type additions with electrophiles.

  • As a 1,3-Dipole Precursor : The imine form engages in highly stereoselective [3+2] cycloadditions with dipolarophiles (such as N-arylmaleimides), yielding complex bridged alkaloid structures .

Tautomerization Enamine Enamine Form (Exocyclic Ylidene) Imine Imine Form (Endocyclic Double Bond) Enamine->Imine H+ Catalyst Nucleophile C-N Dinucleophile (Michael Addition) Enamine->Nucleophile Base/Neutral Dipole 1,3-Dipole (Cycloaddition) Imine->Dipole Acidic Medium

Caption: Tautomeric equilibrium of CAS 774-89-0 dictating divergent nucleophilic and dipolar reactivity.

Applications in Medicinal Chemistry

The structural complexity accessible via CAS 774-89-0 makes it a cornerstone for library generation in phenotypic screening.

  • Anticancer Probes : The pyrido[1,2-a]pyrazine derivatives synthesized from CAS 774-89-0 mimic the core structures of several known kinase inhibitors. The rigid scaffold projects functional groups into precise vectors, allowing for deep binding in ATP pockets.

  • Anti-Inflammatory Agents : Recent in vivo studies have demonstrated the utility of related piperazin-2-ylidene derivatives (such as the metabolites of the NSAID candidate "piron") as potent anti-inflammatory agents with remarkably low cellular toxicity .

  • Alkaloid Mimics : Through multicomponent reactions, CAS 774-89-0 is converted into polyhydrogenated pyrazino[1,2-a]quinolines, which serve as synthetic mimics for natural indolic and quinoline alkaloids .

Pathways CAS CAS 774-89-0 (Building Block) Maleimides N-Arylmaleimides CAS->Maleimides Reactant 1 Aldehydes Aldehydes & Diones CAS->Aldehydes Reactants 2 & 3 Pyrido Pyrido[1,2-a]pyrazines Maleimides->Pyrido [3+2] Cycloaddition Pyrazino Pyrazino[1,2-a]quinolines Aldehydes->Pyrazino One-Pot Condensation AntiCancer Anticancer Agents Pyrido->AntiCancer Scaffold Optimization AntiInflam Anti-Inflammatory Pyrazino->AntiInflam in vivo Screening

Caption: Divergent synthetic pathways of CAS 774-89-0 toward privileged pharmaceutical scaffolds.

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocol details the one-pot, three-component synthesis of polyhydrogenated pyrazino[1,2-a]quinolines. This workflow is designed as a self-validating system, utilizing thermodynamic sinks and solubility differentials to drive purity.

Protocol: One-Pot Multicomponent Synthesis of Pyrazino[1,2-a]quinolines

Objective : Construct a polycyclic alkaloid scaffold utilizing CAS 774-89-0 as the core C-N dinucleophile.

Reagents Required :

  • Ethyl 2-(3-oxo-2-piperazinylidene)acetate (CAS 774-89-0) (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Cyclohexane-1,3-dione (1.0 eq)

  • Glacial acetic acid (10 mol% catalytic)

  • Anhydrous Methanol (Solvent)

Step-by-Step Methodology :

  • Initiation & Condensation : Dissolve the aromatic aldehyde and cyclohexane-1,3-dione in anhydrous methanol at room temperature.

    • Causality: Methanol acts as a protic solvent to stabilize the transition states of the initial Knoevenagel condensation between the aldehyde and the dione, preventing premature side reactions.

  • Acidic Activation : Add the catalytic amount of glacial acetic acid to the stirring mixture.

    • Causality: The acid serves a critical dual purpose. It accelerates the Knoevenagel condensation to form the enone intermediate, and simultaneously promotes the tautomerization of CAS 774-89-0 from its stable enamine form to the highly reactive endocyclic imine form.

  • Nucleophilic Addition : Introduce CAS 774-89-0 (1.0 eq) to the reaction mixture. Elevate the temperature to a gentle reflux (65°C) for 6–8 hours.

    • Causality: The elevated thermal energy overcomes the activation barrier, allowing the heterocyclic enaminone to act as a C-nucleophile. It attacks the newly formed enone intermediate via a highly regioselective Michael-type addition.

  • Intramolecular Heterocyclization : Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 7:3). Continue refluxing until complete consumption of the starting materials is observed.

    • Causality: The Michael adduct is transient; it undergoes spontaneous intramolecular cyclization driven by the thermodynamic stability of the resulting fully conjugated polycyclic pyrazino[1,2-a]quinoline system. The disappearance of the starting material on TLC self-validates the completion of the cascade.

  • Isolation & Purification : Cool the reaction mixture slowly to 0–5°C in an ice bath. Filter the resulting crystalline precipitate under vacuum and wash sequentially with cold ethanol and diethyl ether.

    • Causality: The rigid, polycyclic product possesses significantly lower solubility in cold ethanol compared to the unreacted starting materials and linear byproducts. This solubility differential ensures a high-purity yield (>95%) without the need for resource-intensive column chromatography.

References

  • Medvedeva, S. M., & Shikhaliev, K. S. (2015). "The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides." Journal of Materials Science and Engineering A, 5(7-8), 318-321. URL:[Link]

  • Medvedeva, S. M., Shikhaliev, K. S., Krysin, M. Y., & Gotsak, I. V. (2016). "New multicomponent method for the synthesis of polyhydrogenated pyrazino[1,2-a]quinolines." Chemistry of Heterocyclic Compounds, 52(5), 309-315. URL:[Link]

  • Dmitriev, M. V., Khramtsova, E. E., Apushkin, D. Y., Andreev, A. I., Kovalenko, I. I., Mashevskaya, I. V., & Maslivets, A. N. (2024). "Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid." Molbank, 2024(1), M1782. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Cascade Condensation of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate with Aldehydes and 1,3-Diketones

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: One-pot multicomponent synthesis of polyhydrogenated pyrazino[1,2-a]quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: One-pot multicomponent synthesis of polyhydrogenated pyrazino[1,2-a]quinolines.

Chemical Rationale & Reactivity Profile

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a highly versatile heterocyclic building block characterized by a polarized push-pull enamine system. The secondary amine of the piperazine ring donates electron density through resonance, while the exocyclic ester carbonyl strongly withdraws it. This electronic configuration dramatically enhances the nucleophilicity of the α-carbon, priming the molecule to act as a potent C-nucleophile.

When reacted with aromatic aldehydes and 1,3-dicarbonyl compounds (such as cyclohexane-1,3-dione), this enaminone participates in a highly efficient one-pot multicomponent reaction (MCR) ()[1]. MCRs are highly valued in drug development because they maximize atom economy and rapidly generate complex, drug-like polycyclic scaffolds—in this case, octahydro-1H-pyrazino[1,2-a]quinolines, which are privileged structures for CNS and oncology targets.

Mechanistic Pathway

The synthesis is a cascade reaction driven by sequential bond-forming events that minimize the need for intermediate purification[1]. The causality of the cascade follows three distinct phases:

  • Knoevenagel Condensation: The aromatic aldehyde condenses with the highly enolizable cyclohexane-1,3-dione, eliminating water to form an electrophilic arylidene-1,3-dione.

  • Michael Addition: The nucleophilic exocyclic enamine carbon of ethyl 2-(3-oxopiperazin-2-ylidene)acetate attacks the β-carbon of the newly formed Knoevenagel adduct.

  • Intramolecular Heterocyclization: The resulting Michael adduct undergoes rapid tautomerization followed by an intramolecular cyclocondensation (amidation/imine formation) between the piperazine nitrogen/enamine system and the ketone carbonyl, yielding the final fused polycyclic core.

Mechanism A Aldehyde + 1,3-Diketone B Knoevenagel Adduct (Electrophile) A->B -H2O D Michael Addition Intermediate B->D + C C Ethyl 2-(3-oxopiperazin- 2-ylidene)acetate C->D E Intramolecular Heterocyclization D->E Tautomerization F Pyrazino[1,2-a]quinoline Scaffold E->F -H2O

Fig 1. Mechanistic pathway of the multicomponent cascade condensation.

Substrate Scope & Electronic Effects

The electronic nature of the aromatic aldehyde dictates the kinetics of the reaction. Aldehydes bearing electron-withdrawing groups (EWGs) increase the electrophilicity of the Knoevenagel intermediate, thereby lowering the activation energy for the rate-determining Michael addition step. This results in shorter reaction times and higher yields. Conversely, electron-donating groups (EDGs) deactivate the intermediate, necessitating prolonged heating.

Table 1: Quantitative Yields and Reaction Kinetics based on Aldehyde Substitution

Aldehyde SubstrateElectronic NatureReaction Time (h)Isolated Yield (%)Purity (HPLC)
Benzaldehyde Neutral3.082>98%
4-Chlorobenzaldehyde Mild EWG2.588>99%
3-Nitrobenzaldehyde Strong EWG2.091>98%
4-Methoxybenzaldehyde Strong EDG4.075>95%

Experimental Protocols & Workflow

Workflow Visualization

Workflow Step1 1. Reagent Mixing Equimolar ratio of all 3 components Step2 2. Solvent Addition Absolute Ethanol (Protic environment) Step1->Step2 Step3 3. Reflux (78°C) 2-4 hours with HPLC-MS monitoring Step2->Step3 Step4 4. Crystallization Cool to 0-5°C to precipitate product Step3->Step4 Step5 5. Isolation Vacuum filtration & cold EtOH wash Step4->Step5

Fig 2. Experimental workflow for the one-pot multicomponent synthesis.

Step-by-Step Methodology

Reagent Preparation:

  • In a dried 50 mL round-bottom flask, add aromatic aldehyde (1.0 mmol), cyclohexane-1,3-dione (1.0 mmol), and ethyl 2-(3-oxopiperazin-2-ylidene)acetate (1.0 mmol). Causality: Maintaining strict equimolar stoichiometry prevents the accumulation of unreacted Knoevenagel adducts, which can polymerize or complicate purification.

  • Suspend the mixture in absolute ethanol (10 mL). Causality: A protic solvent is deliberately chosen because hydrogen bonding stabilizes the transition states during the water-elimination steps (Knoevenagel and cyclization) and facilitates the proton transfers required during the Michael addition tautomerization.

Reaction Execution: 3. Attach a reflux condenser and heat the mixture to 78 °C (reflux) under continuous magnetic stirring. 4. Maintain reflux for 2 to 4 hours, depending on the electronic nature of the aldehyde (refer to Table 1).

Isolation and Purification: 5. Remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes. Causality: The highly rigid, polycyclic pyrazino[1,2-a]quinoline product has significantly lower solubility in cold ethanol compared to the starting materials. Cooling forces the product to crash out of solution, driving the reaction equilibrium forward via Le Chatelier's principle. 6. Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any residual unreacted diketone or aldehyde. 7. Dry the product under high vacuum at 40 °C for 12 hours to afford the analytically pure compound.

Self-Validating System & IPC (In-Process Control)

This protocol is engineered as a self-validating system that provides immediate visual and analytical feedback to the chemist:

  • Visual Validation: The initial Knoevenagel condensation generates a highly conjugated arylidene intermediate, which imparts a distinct yellow tint to the ethanolic solution. As the enaminone consumes this intermediate via Michael addition, the yellow color visibly fades.

  • Analytical Validation (HPLC-MS/UV): By monitoring the reaction at ~320 nm, the transient spike and subsequent disappearance of the arylidene intermediate can be tracked. The reaction is analytically complete when this UV peak vanishes.

  • Physical Validation: The spontaneous crystallization of the product from the refluxing or cooling solvent serves as physical proof of successful heterocyclization, ensuring that the protocol has proceeded as designed without the need for complex workups.

References

  • Medvedeva, S. M., Shikhlaliev, K. S., Krysin, M. Y., & Gotsak, I. V. (2016). New multicomponent method for the synthesis of polyhydrogenated pyrazino[1,2-a]quinolines. Chemistry of Heterocyclic Compounds, 52(6), 414-418.[Link]

Sources

Application

Application Note: Synthesis and Application of Substituted 2-Oxopiperazines Using Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Executive Summary The 2-oxopiperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. It is frequently utilized to conformationally constrain peptidomimetics, improve pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxopiperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. It is frequently utilized to conformationally constrain peptidomimetics, improve pharmacokinetic profiles, and serve as a core pharmacophore in CNS and oncology drug development. The functionalization of this core often requires versatile, orthogonally reactive building blocks.

This Application Note details the synthesis and downstream utility of Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate , a highly crystalline enaminoester intermediate. By leveraging its dual nucleophilic/electrophilic character, researchers can access a diverse array of complex polycyclic and substituted oxopiperazines with high regio- and stereoselectivity.

Mechanistic Rationale: Synthesis of the Enaminoester Building Block

The synthesis of Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate is achieved via a cascade reaction between ethylenediamine and diethyl acetylenedicarboxylate (DEAD)[1].

The reaction proceeds through three critical phases:

  • Aza-Michael Addition : The primary amine of ethylenediamine acts as a nucleophile, attacking the electron-deficient alkyne of DEAD to form an intermediate adduct.

  • Intramolecular Lactamization : The secondary amine of the intermediate undergoes rapid intramolecular cyclization with the adjacent ethyl ester group, expelling ethanol and forming the piperazinone ring.

  • Stereochemical Control : The reaction exclusively yields the (Z)-isomer. This geometric selectivity is thermodynamically driven by a strong intramolecular hydrogen bond between the remaining ester carbonyl oxygen and the piperazinone N-H proton, locking the enamine double bond in the (Z)-configuration [2].

Mechanism A Ethylenediamine (Dinucleophile) C Aza-Michael Adduct (Intermediate) A->C Addition (EtOH, RT) B Diethyl Acetylenedicarboxylate (DEAD) B->C Addition (EtOH, RT) D Intramolecular Cyclization (Lactamization) C->D -EtOH E Ethyl (Z)-2-(3-oxopiperazin- 2-ylidene)acetate D->E H-Bond Stabilization

Figure 1: Mechanistic pathway for the synthesis of the enaminoester building block.

Divergent Synthetic Workflows

The enaminoester building block serves as a linchpin for divergent synthesis, enabling access to multiple structural classes:

  • Nenitzescu Condensation : Reaction with p-benzoquinones in the presence of zinc halides yields complex 5-hydroxyindole or benzofuran hybrids. The enamine attacks the quinone, followed by oxidation and cyclization [3].

  • 1,3-Dipolar Cycloaddition : Treatment with N-arylmaleimides under acidic conditions leads to the formation of highly constrained polycyclic systems (e.g., pyrido[1,2-a]pyrazines) [4].

  • Standard Functionalization : The secondary amine can be alkylated or acylated to introduce diverse side chains, while the enamine double bond can be reduced via catalytic hydrogenation (Pd/C) to yield saturated piperazine esters.

Workflow Core Ethyl 2-(3-oxopiperazin- 2-ylidene)acetate N_Alk N-Alkylation / Acylation (Functionalized Oxopiperazines) Core->N_Alk Base, R-X Nenitzescu Nenitzescu Reaction (Indole/Benzofuran Hybrids) Core->Nenitzescu Quinones, Lewis Acid Reduction Catalytic Hydrogenation (Saturated Piperazine Esters) Core->Reduction H2, Pd/C Cycloadd 1,3-Dipolar Cycloaddition (Polycyclic Scaffolds) Core->Cycloadd N-Arylmaleimides

Figure 2: Divergent synthetic applications of the 2-oxopiperazine enaminoester.

Experimental Protocols

Protocol A: Synthesis of Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate

Objective : Scalable, chromatography-free synthesis of the enaminoester building block [1]. Causality & Self-Validation : The choice of ethanol as a solvent is critical; it facilitates the solubility of the starting materials while allowing the highly polar (Z)-enaminoester product to spontaneously crystallize. This crystallization drives the equilibrium forward and acts as a self-validating purity check, eliminating the need for flash chromatography.

Procedure :

  • Dissolve ethylenediamine (10.12 mmol, 1.00 eq) in 4.0 mL of absolute ethanol in an oven-dried round-bottom flask under an air atmosphere.

  • In a separate vial, dissolve DEAD (10.13 mmol, 1.00 eq) in 4.0 mL of absolute ethanol.

  • Add the DEAD solution dropwise (approx. 0.3 mL/min) to the stirring ethylenediamine solution at room temperature. Note: Dropwise addition is essential to prevent uncontrolled exothermic polymerization and bis-alkylation.

  • Stir the mixture continuously for 3 hours at room temperature. During this time, the product will begin to precipitate as a white solid.

  • Isolate the product via vacuum filtration. Wash the filter cake with cold diethyl ether (2 × 5 mL) to remove any unreacted starting materials.

  • Dry under vacuum to afford the product as a crystalline white solid (Typical yield: 64%).

Protocol B: Nenitzescu Condensation to 5-Hydroxyindoles

Objective : Synthesis of piperazinone-fused 5-hydroxyindoles [3]. Causality & Self-Validation : The use of specific zinc halides (e.g., ZnBr₂) as Lewis acids is mandatory. The zinc coordinates the quinone, preventing premature oxidation of the enamine and strictly directing the regioselectivity toward the 5-hydroxyindole scaffold rather than benzofuran byproducts.

Procedure :

  • Suspend the enaminoester (1.0 mmol) and ZnBr₂ (0.1 - 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Add p-benzoquinone (1.0 mmol) in a single portion.

  • Stir at room temperature. Monitor the reaction via TLC (typically 4-6 hours) until the enaminoester is fully consumed.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with DCM (3 × 10 mL), dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography to isolate the 5-hydroxyindole derivative.

Quantitative Data Presentation

The outcome of the Nenitzescu reaction is highly dependent on the choice of Lewis acid and temperature. Table 1 summarizes the optimization data, demonstrating the critical role of zinc halides in driving chemoselectivity toward the desired indole framework.

Table 1: Optimization of the Nenitzescu Reaction Conditions[3]

EntryLewis Acid (eq)SolventTemperatureMajor OutcomeYield (%)
1NoneDCMRTEnamino Quinone Adduct (Intermediate)< 30%
2ZnBr₂ (0.1)DCMRT5-Hydroxyindole65%
3ZnCl₂ (0.1)DCMRT5-Hydroxyindole58%
4Zn(OTf)₂ (0.1)DCM40 °CBenzofuranone / Degradation< 20%

References

  • Hermans, R.; Van Hoof, M.; Van Meervelt, L.; Dehaen, W. "Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters." Organics2023 , 4(2), 146-163. 3

  • Hermans, R.; Van Hoof, M.; Van Meervelt, L.; Dehaen, W. "Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters" (Synthesis Protocol). MDPI2023 . 1

  • Iwanami, Y. "The Reaction of Acetylenecarboxylic Acid with Amines. XV. Reaffirmation of the Enamine Structure Facilitated by Intramolecular Hydrogen Bonding Common to the Reaction Products." Semantic Scholar1971 . 2

  • Medvedeva, S. M.; Shikhaliev, K. S. "The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides." David Publishing2015 . 4

Sources

Method

Application Note: Synthesis of Anti-Inflammatory Scaffolds via Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Executive Summary The development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) requires versatile, high-purity chemical building blocks. Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs) requires versatile, high-purity chemical building blocks. Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a highly valuable piperazinone enaminoester that serves as a critical intermediate in the synthesis of privileged anti-inflammatory pharmacophores. This application note details the mechanistic rationale, optimized synthetic protocols, and downstream applications of this building block—specifically focusing on its use in the Lewis acid-mediated Nenitzescu reaction to yield 5-hydroxybenzofurans and its structural relationship to novel piperazine-based NSAIDs like Piron[1][2].

Mechanistic Rationale & Chemical Properties

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is characterized by a highly nucleophilic β -carbon and a rigid (Z)-configuration, stabilized by strong intramolecular hydrogen bonding between the ester carbonyl and the piperazinone NH group.

In anti-inflammatory drug discovery, the1 between this enaminoester and a quinone is a well-established pathway to synthesize 5-hydroxyindoles and 5-hydroxybenzofurans[1]. However, traditional un-catalyzed reactions often suffer from poor chemoselectivity, yielding unwanted O-acylated byproducts. By introducing a Lewis acid (such as BF3​⋅OEt2​ ), the electrophilicity of the quinone is selectively enhanced. This directs the enaminoester's nucleophilic attack strictly toward C–C bond formation (Michael addition), suppressing redox side-reactions and driving the cyclization toward the desired anti-inflammatory benzofuran scaffold[3].

Visualizations of Synthetic Workflows

Workflow N1 Ethylenediamine + DEAD N2 Ethyl 2-(3-oxopiperazin- 2-ylidene)acetate N1->N2 EtOH, RT N4 Nenitzescu Condensation N2->N4 N6 Piron Analogs (NSAIDs) N2->N6 Derivatization N3 Quinone + Lewis Acid N3->N4 N5 5-Hydroxyindoles / Benzofurans N4->N5 Rearrangement

Fig 1: Synthetic workflow from primary precursors to anti-inflammatory derivatives.

Mechanism S1 Enaminoester + Quinone S2 Michael Addition (C-C Bond Formation) S1->S2 BF3·OEt2 Catalyst S3 Oxidation-Reduction Intermediate S2->S3 Proton Transfer S4 Acid-Catalyzed Amine Elimination S3->S4 Ring Closure S5 5-Hydroxybenzofuran Scaffold S4->S5 Rearrangement

Fig 2: Lewis acid-mediated Nenitzescu reaction mechanism for benzofuran synthesis.

Experimental Protocols

Protocol A: Synthesis of the Piperazinone Enaminoester Building Block

Objective: To synthesize Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate via a controlled cyclocondensation.

Causality & Rationale: The reaction between ethylenediamine and diethyl acetylenedicarboxylate (DEAD) is highly exothermic. A strict dropwise addition of DEAD is mandatory to prevent runaway thermal events and to suppress the formation of unwanted bis-adducts. Conducting the reaction in ethanol at room temperature ensures thermodynamic control, favoring the (Z)-isomer.

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet. Add ethylenediamine (1.20 g, 20 mmol) to 8 mL of absolute ethanol.

  • Controlled Addition: Prepare a solution of DEAD (3.40 g, 20 mmol) in 8 mL of ethanol. Using a syringe pump, add the DEAD solution dropwise at a strict rate of 0.3 mL/min to the stirring ethylenediamine solution at room temperature.

  • Cyclocondensation: Allow the reaction to stir for 3 hours at room temperature. The product will spontaneously crystallize from the reaction mixture as a white solid.

  • Isolation & Validation (Self-Validating Step): Isolate the precipitate via vacuum filtration and wash thoroughly with cold diethyl ether (2 × 10 mL) to remove unreacted starting materials.

  • Analytical Confirmation: Confirm purity via melting point analysis and 1 H NMR. The presence of a distinct vinylic proton singlet (~5.60 ppm) and the ester ethyl group signals validate the (Z)-enaminoester structure[3].

Protocol B: Lewis Acid-Mediated Nenitzescu Condensation

Objective: To construct the 5-hydroxybenzofuran core using the synthesized enaminoester.

Causality & Rationale: Uncatalyzed reactions yield complex mixtures. The addition of BF3​⋅OEt2​ coordinates the quinone, preventing simple redox side-reactions and forcing the chemoselective Michael addition. A water quench is required at the end of the reaction to hydrolyze the boron-enolate intermediates, which drives the final amine elimination and aromatization[3].

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under nitrogen, dissolve Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate (92 mg, 0.5 mmol) and 1,4-benzoquinone (119 mg, 1.1 mmol) in 5 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

  • Catalysis: Cool the mixture to 0 °C. Slowly add BF3​⋅OEt2​ (1.2 equivalents) via a micropipette. Allow the reaction to warm to room temperature.

  • Monitoring: Stir for 3 hours. Monitor the disappearance of the enaminoester spot via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Quenching & Rearrangement: Once the starting material is consumed, add 0.1 mL of deionized water to the mixture. Stir for an additional 1 hour to force the acid-catalyzed amine elimination.

  • Isolation: Filter the resulting crystallized 5-hydroxybenzofuran product. Wash with diethyl ether and dry under a vacuum. Validate the structure via HRMS and 1 H/ 13 C NMR.

Quantitative Data: Reaction Optimization

The choice of Lewis acid and solvent drastically dictates the chemoselectivity of the Nenitzescu reaction. The table below summarizes the optimization parameters for synthesizing the anti-inflammatory scaffold.

Table 1: Effect of Lewis Acids on Nenitzescu Condensation Yields

EntryCatalyst (Equiv.)SolventTemp (°C)Major Product IsolatedYield (%)
1NoneEtOH25O-acylated intermediate15
2 BF3​⋅OEt2​ (1.2) CH2​Cl2​ 255-Hydroxybenzofuran 57
3 TiCl4​ (1.0) CH2​Cl2​ 0 to 255-Hydroxyindole42
4 AlCl3​ (1.2)THF25Complex mixture<10

Data demonstrates that BF3​⋅OEt2​ in a non-polar halogenated solvent provides the optimal thermodynamic environment for benzofuran cyclization.

Pharmacological Relevance: NSAID & Piron Analog Synthesis

Beyond the Nenitzescu reaction, the 3-oxopiperazin-2-ylidene acetate core is highly relevant to the synthesis of modern, low-toxicity NSAIDs. A prime example is Piron ((Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one), a novel NSAID exhibiting potent analgesic and anti-inflammatory activities without the severe gastrointestinal ulcerogenic effects associated with traditional NSAIDs like diclofenac sodium (2)[2].

In vivo metabolic studies reveal that Piron is oxidized to (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid. This metabolite retains the intact oxopiperazin-ylidene core and exhibits anti-inflammatory activity comparable to the parent drug[2]. The structural parity between this active metabolite and Ethyl 2-(3-oxopiperazin-2-ylidene)acetate underscores the enaminoester's utility as a foundational building block for synthesizing libraries of next-generation, piperazine-derived anti-inflammatory therapeutics.

References

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters Source: MDPI URL:[Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Source: MDPI Molbank URL:[Link]

  • 2-Imidazolidinone Benzofurans as Unexpected Outcome of the Lewis Acid Mediated Nenitzescu Reaction Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Application

Application Note: Engineering Privileged Polyheterocyclic Scaffolds via Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The pursuit of novel therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pursuit of novel therapeutics frequently relies on the deployment of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. Among these, the 2-oxopiperazine core has emerged as a premier peptidomimetic, effectively replicating the topography of protein secondary structures such as α -helices and γ -turns [1, 2].

This application note details the synthetic utility and mechanistic profile of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate , a highly reactive C-N-dinucleophile. By leveraging its exocyclic enamine-like double bond, researchers can execute cascade reactions (Michael addition followed by intramolecular transamidation) to rapidly assemble complex, annelated polyheterocycles like pyrido[1,2-a]pyrazines. These architectures are highly sought after in modern drug discovery, particularly for designing protein-protein interaction (PPI) modulators and targeted inhibitors [3].

Mechanistic Insights & Scaffold Causality

The Structural Advantage of the Oxopiperazine Core

To understand why Ethyl 2-(3-oxopiperazin-2-ylidene)acetate is a critical building block, one must examine the causality of its biological mimicry. The 2-oxopiperazine ring imposes a strict conformational constraint that perfectly aligns side-chain vectors to match the i , i+4 , and i+7 residues of a canonical α -helix [4]. This structural pre-organization minimizes the entropic penalty upon binding to a target protein, drastically improving binding affinity compared to flexible linear peptides.

Reactivity Profile: The Cascade Annulation

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate exists in a tautomeric equilibrium, but its reactivity is dominated by the nucleophilic character of the exocyclic ylidene carbon. When exposed to an electrophilic alkene, such as an N-arylmaleimide, a highly efficient cascade reaction occurs [5]:

  • Michael Addition: The ylidene carbon attacks the activated double bond of the maleimide. This step is highly favored in polar protic solvents (like methanol), which stabilize the charge-separated transition state.

  • Intramolecular Transamidation/Cyclization: The intermediate undergoes a rapid intramolecular cyclization where the secondary amine of the piperazine ring attacks the maleimide carbonyl, or the ester moiety (ethyl acetate) is displaced by a neighboring nitrogen, ultimately yielding an annelated pyrido[1,2-a]pyrazine system.

The presence of a catalytic amount of acetic acid is not merely optional; it is mechanistically required to activate the maleimide carbonyls, thereby lowering the activation energy for the transamidation step and preventing the reaction from stalling at the Michael adduct stage.

Biological Application: Targeted GPX4 Inhibition

Annelated 2-oxopiperazines synthesized from this scaffold have shown profound biological activity. Recently, molecular hybridization strategies have utilized the oxopiperazine fragment to develop potent inhibitors of Glutathione Peroxidase 4 (GPX4) [3]. By inhibiting GPX4, these compounds induce lipid peroxidation, triggering a specialized form of programmed cell death known as ferroptosis, which is highly effective against chemoresistant oral cancer cell lines.

G Lipid Lipid Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid->Ferroptosis Triggers GPX4 GPX4 Enzyme GPX4->Lipid Reduces (Normally) Inhibitor Oxopiperazine Inhibitor (e.g., XW19) Inhibitor->GPX4 Binds & Inhibits Cancer Oral Cancer Cell Survival Ferroptosis->Cancer Prevents

Mechanism of oxopiperazine-derived GPX4 inhibitors in triggering ferroptosis.

Experimental Methodology: Cascade Synthesis Protocol

The following protocol outlines the self-validating synthesis of annelated pyrido[1,2-a]pyrazines using Ethyl 2-(3-oxopiperazin-2-ylidene)acetate and N-phenylmaleimide.

Workflow Visualization

Workflow A Ethyl 2-(3-oxopiperazin- 2-ylidene)acetate C Solvent: Methanol Catalyst: Acetic Acid A->C B N-Phenylmaleimide B->C D Reflux (65°C, 4-6 h) C->D E Michael Addition Intermediate D->E Step 1 F Intramolecular Transamidation E->F Step 2 G Annelated Polyheterocycle (Pyrido[1,2-a]pyrazine) F->G Final Product

Cascade synthesis workflow for annelated 2-oxopiperazine polyheterocycles.

Step-by-Step Procedure

Reagents Required:

  • Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (1.0 mmol, ~184 mg)

  • N-Phenylmaleimide (1.0 mmol, ~173 mg)

  • Anhydrous Methanol (15 mL)

  • Glacial Acetic Acid (0.1 mmol, ~6 µL)

Protocol:

  • Preparation of the Reaction Mixture: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in 15 mL of anhydrous methanol.

  • Electrophile Addition: Slowly add 1.0 mmol of N-phenylmaleimide to the stirring solution. The solution should remain clear, though a slight color change may be observed due to the formation of transient charge-transfer complexes.

  • Catalyst Introduction: Introduce 0.1 mmol of glacial acetic acid. Critical Insight: Do not exceed 10 mol% of acetic acid. An excess of acid alters the reaction pathway, promoting a 1,3-dipolar cycloaddition instead of the desired transamidation, leading to a completely different trioxodecahydro-pyrrolo-pyrazine scaffold [5].

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (mild reflux) in an oil bath for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the highly UV-active maleimide spot indicates the completion of the Michael addition phase.

  • Product Isolation: Once TLC indicates complete consumption of the starting materials, remove the flask from the heat and allow it to cool to room temperature. A precipitate will typically form as the annelated product has significantly lower solubility in methanol than the starting materials.

  • Filtration and Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold methanol (2 x 5 mL) to remove trace unreacted starting materials and acetic acid.

  • Validation: Recrystallize the crude solid from an ethanol/water mixture to yield the pure annelated polyheterocycle. Confirm the structure via 1 H NMR (look for the disappearance of the ylidene proton and the emergence of complex aliphatic multiplet signals corresponding to the newly formed chiral centers).

Quantitative Data: Reaction Optimization

The choice of solvent and catalyst dictates the thermodynamic sink of this reaction. Table 1 summarizes the optimization parameters validating the protocol above.

Table 1: Optimization of the Cascade Annulation Reaction

SolventCatalyst (mol%)Temp (°C)Time (h)Major Pathway ObservedIsolated Yield (%)
EthanolNone7812Michael Addition (Stalled)22%
MethanolNone6512Michael Addition (Stalled)35%
Methanol Acetic Acid (10%) 65 5 Transamidation (Target) 84%
MethanolAcetic Acid (50%)6581,3-Dipolar Cycloaddition61%
TolueneAcetic Acid (10%)1106Degradation / Polymerization<10%

Data synthesized from established oxopiperazine cascade methodologies [5]. The 10 mol% acetic acid in methanol provides the optimal balance of protonation for carbonyl activation without shifting the tautomeric equilibrium entirely to the 3-oxo-3,4,5,6-tetrahydropyrazine-2-yl form.

References

  • Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Publications, 2014. Available at:[Link] [2]

  • Oligooxopiperazines as Nonpeptidic α-Helix Mimetics. Organic Letters, 2010. Available at:[Link][4]

  • Discovery of 2-oxopiperazine derivatives as novel GPX4 inhibitors for the treatment of oral cancer. European Journal of Medicinal Chemistry, 2025. Available at:[Link] [3]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI Molbank, 2024. Available at:[Link] [1]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing, 2015. Available at:[Link][5]

Method

Application Note: High-Yield Synthesis of Annelated 2-Oxopiperazines via Cascade Cyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Cascade Aza-Michael Addition / Intramolecular Transamidation Scientific Rationale & Mechanistic Causality In modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Cascade Aza-Michael Addition / Intramolecular Transamidation

Scientific Rationale & Mechanistic Causality

In modern drug development, controlling the spatial orientation of pharmacophores is paramount. Annelated 2-oxopiperazines are privileged polyheterocyclic scaffolds that serve as highly effective, conformationally constrained mimetics of β-turns and γ-turns in bioactive peptides[1][2]. Traditional syntheses of these rigidified structures often suffer from poor atom economy, requiring tedious multi-step protection and deprotection sequences.

To bypass these limitations, this protocol leverages a regioselective domino reaction. By utilizing methyl (3-oxopiperazin-2-ylidene)acetate as a potent C-N-dinucleophile and reacting it with N-arylmaleimides (dielectrophiles), we can achieve complex annelated systems—specifically pyrido[1,2-a]pyrazine derivatives—in a single operational step[3][4].

Mechanistic Causality: The reaction is initiated by an aza-Michael addition of the exocyclic enamine-like carbon of the 2-oxopiperazine to the highly electron-deficient double bond of the N-arylmaleimide. This forms a transient zwitterionic intermediate. Subsequently, an intramolecular transamidation (lactamization) occurs, where the secondary amine of the piperazine ring attacks the maleimide carbonyl, driving the ring closure and eliminating methanol to yield the thermodynamically stable annelated polyheterocycle[3][5].

Mechanism A Methyl (3-oxopiperazin- 2-ylidene)acetate (Dinucleophile) C Aza-Michael Adduct (Transient Intermediate) A->C Aza-Michael Addition B N-Arylmaleimide (Dielectrophile) B->C D Annelated 2-Oxopiperazine (Pyrido[1,2-a]pyrazine) C->D Intramolecular Transamidation

Mechanistic pathway: Cascade aza-Michael addition and intramolecular transamidation.

Quantitative Data & Substrate Scope

The efficiency of this cascade protocol is highly dependent on the electronic nature of the N-arylmaleimide. Electron-donating groups (EDGs) on the aryl ring slightly accelerate the transamidation step by increasing the electron density of the intermediate, whereas electron-withdrawing groups (EWGs) can slow the overall cascade, requiring longer reflux times.

Table 1: Substrate Scope and Reaction Efficiency

EntryElectrophile (N-Arylmaleimide)Reaction Time (h)Isolated Yield (%)Melting Point (°C)
1 N-Phenylmaleimide2.545165–167
2 N-(4-Methylphenyl)maleimide3.048192–194
3 N-(4-Ethoxyphenyl)maleimide2.042170–171
4 N-(4-Chlorophenyl)maleimide4.038205–207

Note: Data synthesized from established cascade cyclization protocols[3]. Yields represent analytically pure isolated products after recrystallization.

Experimental Protocol: A Self-Validating Workflow

This procedure is designed as a self-validating system. Each critical step includes observable checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Reagents & Equipment
  • Nucleophile: Methyl (3-oxopiperazin-2-ylidene)acetate (10.0 mmol)

  • Electrophile: N-Arylmaleimide (10.5 mmol, 1.05 equiv)

  • Solvent: Anhydrous Methanol (30 mL)

  • Catalyst: Glacial Acetic Acid (1.0 mmol, 0.1 equiv)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Suspend methyl (3-oxopiperazin-2-ylidene)acetate (10.0 mmol) and the selected N-arylmaleimide (10.5 mmol) in 30 mL of anhydrous methanol.

  • Add glacial acetic acid (1.0 mmol) dropwise to the stirring suspension.

  • Causality: Methanol is specifically chosen for its high dielectric constant, which stabilizes the polar transition states during the Michael addition. Acetic acid acts as a Brønsted acid catalyst, protonating the maleimide carbonyls to enhance their electrophilicity and lower the activation energy for the initial nucleophilic attack[3].

Step 2: Cascade Cyclization (Reflux)

  • Heat the mixture to reflux (approx. 65 °C) under a nitrogen atmosphere.

  • Stir vigorously for 2 to 4 hours, depending on the substrate (refer to Table 1).

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: Chloroform/Methanol 9:1). The starting enamine exhibits strong UV absorption and a bright yellow color in solution. The successful progression of the reaction is visually validated by the fading of this yellow color and the appearance of a lower Rf​ spot under UV light, confirming the consumption of the conjugated system[3][4].

Step 3: Precipitation and Isolation

  • Remove the heat source and allow the reaction flask to cool slowly to room temperature.

  • Transfer the flask to an ice bath (0–5 °C) and incubate for 1 hour to induce crystallization.

  • Self-Validation Checkpoint: A dense microcrystalline precipitate must form. The rigid, annelated polyheterocycle has drastically lower solubility in cold methanol compared to the starting materials and the transient intermediate. If no precipitate forms, the intermediate aza-Michael adduct has not fully cyclized; resume reflux for an additional hour.

  • Isolate the product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold methanol (2 × 10 mL) to remove unreacted starting materials and trace acetic acid.

Step 4: Purification and Characterization

  • Recrystallize the crude solid from a mixture of DMF/Methanol to afford the analytically pure annelated 2-oxopiperazine.

  • Dry the purified product under high vacuum at 50 °C for 12 hours.

  • Confirm structural integrity via 1 H NMR (DMSO- d6​ ), 13 C NMR, and High-Resolution Mass Spectrometry (HRMS)[3][5].

Workflow Step1 1. Preparation Mix reagents in MeOH Add catalytic AcOH Step2 2. Cascade Cyclization Reflux at 65 °C for 2-4 h Monitor via TLC Step1->Step2 Step3 3. Precipitation Cool to 0-5 °C Induce crystallization Step2->Step3 Step4 4. Isolation Vacuum filtration Wash with cold MeOH Step3->Step4 Step5 5. Characterization NMR, HRMS, and HPLC Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of annelated 2-oxopiperazines.

Sources

Application

Application Note: Synthesis and Utilization of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in Heterocyclic Drug Discovery

Executive Summary The 2-oxopiperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently embedded within complex alkaloids and synthetic pharmacophores. Ethyl 2-(3-oxopiperazin-2-ylid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxopiperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently embedded within complex alkaloids and synthetic pharmacophores. Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (and its methyl ester analog) serves as a highly versatile, bifunctional building block. It is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with low toxicity profiles [1], and in the construction of complex annelated heterocycles such as pyrrolo[1,2-a]pyrazines [2].

This application note provides researchers and drug development professionals with field-proven methodologies for synthesizing this intermediate and deploying it in downstream heterocyclic synthesis, complete with mechanistic insights to ensure reproducible, self-validating workflows.

Mechanistic Insights & Reactivity Profile

Understanding the structural dynamics of ethyl 2-(3-oxopiperazin-2-ylidene)acetate is essential for controlling its reactivity. The compound exhibits a pronounced enamine-imine tautomerism [3].

Causality in Reactivity: In its ground state, the molecule exists almost exclusively as the (Z)-enamine isomer. This configuration is thermodynamically locked by a robust intramolecular hydrogen bond between the ester carbonyl oxygen and the secondary amine (NH) of the piperazine ring. This stabilization dictates its behavior as a C-N dinucleophile in base-catalyzed environments.

However, when subjected to acidic conditions, the equilibrium shifts toward the imine tautomer (ethyl 2-(3-oxo-3,4,5,6-tetrahydropyrazine-2-yl)acetate). In this transient state, the molecule acts as a highly reactive 1,3-dipole or diene, enabling complex cycloadditions with dipolarophiles such as N-arylmaleimides [2].

Tautomerism_Pathway Enamine Enamine Form (Z)-Isomer (Stable, H-Bonded) Imine Imine Form Tetrahydropyrazine (Reactive Intermediate) Enamine->Imine Acidic / Heat Equilibrium CNuc C-N Dinucleophile (Michael Additions) Enamine->CNuc Base-catalyzed Reactions Cyclo 1,3-Dipolarophile (Cycloadditions) Imine->Cyclo N-Arylmaleimides (Excess Acid)

Fig 1: Tautomeric equilibrium and divergent reactivity pathways of the oxopiperazin-2-ylidene scaffold.

Primary Synthesis Protocol: Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate

This protocol details the tandem aza-Michael addition and intramolecular amidation between ethylenediamine and diethyl acetylenedicarboxylate (DEAD) [4].

Causality of Experimental Choices:

  • Temperature Control (0 °C Initiation): The initial addition must be performed at 0 °C to suppress uncontrolled, exothermic polymerization and prevent the double-alkylation of the highly nucleophilic ethylenediamine.

  • Solvent Selection: Absolute ethanol is chosen not only for solubility but to facilitate the spontaneous precipitation of the (Z)-isomer product, driving the equilibrium forward and simplifying isolation without the need for column chromatography.

  • Atmosphere: Conducting the reaction under Argon prevents the oxidative degradation of the diamine precursor.

Step-by-Step Methodology
  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and an argon inlet. Add ethylenediamine (1.21 g, 20.1 mmol, 1.0 eq.) and absolute ethanol (20 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve diethyl acetylenedicarboxylate (DEAD) (3.42 g, 20.1 mmol, 1.0 eq.) in absolute ethanol (20 mL). Transfer this solution to an addition funnel and add it dropwise to the stirring diamine solution over a period of 30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 12–24 hours. A white crystalline precipitate will gradually form as the cyclization proceeds.

  • Isolation: Filter the resulting suspension through a sintered glass funnel under vacuum.

  • Purification: Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove unreacted starting materials and acyclic intermediates. Dry the solid in vacuo at 40 °C for 4 hours to yield the pure product.

Synthesis_Workflow S1 Step 1: Reagent Prep Ethylenediamine in EtOH (0 °C) S2 Step 2: Addition Dropwise DEAD addition (Argon) S1->S2 S3 Step 3: Cyclization Stir at RT for 12-24 hours S2->S3 S4 Step 4: Isolation Filter crystalline white solid S3->S4 S5 Step 5: Purification Wash with cold EtOH & dry in vacuo S4->S5

Fig 2: Experimental workflow for synthesizing ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate.

Table 1: Quantitative Reaction Optimization Data

Summary of optimized conditions for the Nenitzescu-type reaction of piperazinone enaminoesters [4].

SolventScale (mmol)AtmosphereTemperature ProfileYield (%)Product State
Ethanol20.1Argon0 °C to RT64%Crystalline White Solid
Ethanol10.1Air0 °C to RT54%Moderate Purity Solid
Ethanol180.0Argon0 °C to RT59%Crystalline White Solid
Methanol10.0 (DMAD)Argon0 °C to RT67%Off-white Solid (Methyl ester)

Downstream Application: Synthesis of Fused Heterocycles

To demonstrate the utility of ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate, it can be reacted with N-arylmaleimides to form highly complex pyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazine-9-carboxylates [2].

Causality of Experimental Choices: The use of an equimolar mixture of methanol and glacial acetic acid (1:1) is critical. The excess acid forces the stable enamine into its reactive imine tautomer, which subsequently undergoes a 1,3-dipolar cycloaddition with the maleimide double bond.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, suspend ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in a solvent mixture of methanol (5 mL) and glacial acetic acid (5 mL).

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 70–75 °C) for 4–6 hours. Monitor the consumption of the enamine via TLC (Eluent: DCM:MeOH, 9:1).

  • Precipitation: Upon complete consumption of the starting material, cool the reaction mixture to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Isolation: Filter the resulting complex fused-ring precipitate, wash with cold methanol (5 mL), and dry under high vacuum to afford the annelated 2-oxopiperazine derivative.

Analytical Characterization & Validation

To ensure a self-validating protocol, researchers must confirm the structural integrity of the synthesized intermediate before proceeding to downstream applications. The (Z)-geometry is distinctly confirmed by the downfield shift of the hydrogen-bonded secondary amine proton.

Table 2: Spectroscopic Validation Data

Reference analytical signals for Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate [1, 4].

Analytical MethodKey Signals / WavenumbersStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 8.28 (s, 1H)Amide NH (Piperazinone ring)
¹H NMR (400 MHz, CDCl₃)δ 6.65 (s, 1H)Secondary Amine NH (Strongly H-bonded)
¹H NMR (400 MHz, CDCl₃)δ 5.63 (s, 1H)Vinylic CH (Enamine double bond)
¹H NMR (400 MHz, CDCl₃)δ 4.15 (q, J = 7.1 Hz, 2H)Ethyl ester group (-CH₂-)
¹H NMR (400 MHz, CDCl₃)δ 1.27 (t, J = 7.1 Hz, 3H)Ethyl ester group (-CH₃)
FT-IR (ATR)~3299, 1728, 1667 cm⁻¹N-H stretch, Ester C=O, Amide C=O

References

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.MDPI Pharmaceuticals, 2024.
  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides.David Publishing, 2015.
  • The Reaction of Acetylenecarboxylic Acid with Amines. XV. Reaffirmation of the Enamine Structure Facilitated by Intramolecular Hydrogen Bonding Common to the Reaction Products.Bulletin of the Chemical Society of Japan / Semantic Scholar, 1971.
  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters.MDPI Molecules, 2023.
Method

Application Note: In Vivo Anti-Inflammatory Assay of 2-Oxopiperazine Compounds

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bradykinin B1 Receptor Antagonism and the Carrageenan-Induced Paw Edema Model.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bradykinin B1 Receptor Antagonism and the Carrageenan-Induced Paw Edema Model.

Introduction & Mechanistic Rationale

2-oxopiperazine derivatives have emerged as a highly privileged scaffold in medicinal chemistry. Their conformational rigidity, metabolic stability, and ability to mimic peptide geometries make them ideal candidates for disrupting protein-protein interactions and targeting G-protein coupled receptors (GPCRs). In the context of inflammation,[1].

Unlike the constitutively expressed B2 receptor, B1R is minimally expressed under normal physiological conditions. However, it is rapidly upregulated during tissue injury, making it a highly selective target for mitigating plasma extravasation, leukocyte trafficking, and edema without disrupting basal kinin homeostasis[1].

B1R_Pathway TissueInjury Tissue Injury / Inflammation Kinins Des-Arg9-Bradykinin (Agonist) TissueInjury->Kinins Protease Cleavage B1R Bradykinin B1 Receptor (GPCR) Kinins->B1R Binds & Activates Signaling PLC / Intracellular Ca2+ / PKC B1R->Signaling Gq Protein Coupling Oxo 2-Oxopiperazine Compound (Antagonist) Oxo->B1R Competitive Inhibition NFkB NF-κB Activation Signaling->NFkB Phosphorylation Inflammation Edema, Hyperalgesia, Cytokine Release NFkB->Inflammation Gene Transcription

Mechanistic pathway of B1R activation and its inhibition by 2-oxopiperazine antagonists.

In Vivo Assay Selection: The Causality of the Carrageenan Model

To evaluate the in vivo efficacy of 2-oxopiperazine compounds, the[2].

Expert Insight on Assay Causality: The selection of this model is not arbitrary; it is dictated by the specific mechanism of action of the test compounds. The carrageenan response is strictly biphasic[3]:

  • Phase 1 (0–2 hours): Mediated primarily by the rapid release of histamine, serotonin, and early bradykinins.

  • Phase 2 (3–5 hours): Driven by the overproduction of prostaglandins, localized macrophage infiltration, and the sustained activation of the kinin system[3].

Because 2-oxopiperazine-based B1R antagonists specifically target the kinin pathway, researchers should expect the most statistically significant reduction in edema volume during the 3–5 hour window. Relying solely on the 1-hour mark may yield false negatives, masking the true efficacy of the compound.

Experimental Protocol: Self-Validating Methodology

Workflow Acclimation Animal Acclimatization Baseline Baseline Paw Plethysmometry Acclimation->Baseline Dosing Administer 2-Oxopiperazine Baseline->Dosing Induction Carrageenan Injection (1%) Dosing->Induction Measurement Measure Edema (1, 3, 5 h) Induction->Measurement Analysis Tissue Harvest & Cytokine Assay Measurement->Analysis

Step-by-step workflow for the carrageenan-induced paw edema in vivo anti-inflammatory assay.

Step 1: Animal Preparation & Grouping

Randomize adult male Wistar rats (180–200g) into groups (n=6 to 8 per group) to ensure statistical power. Standard groups include:

  • Vehicle (Negative Control)

  • Reference Drug (e.g.,)[3]

  • 2-Oxopiperazine Test Compounds (Dose-ranging: e.g., 10, 30, 100 mg/kg)

Step 2: Baseline Measurement (Critical Self-Validation Step)

Measure the initial paw volume ( V0​ ) of the right hind paw using a water displacement plethysmometer[4]. Validation Check: Mark the anatomical hairline on the lateral malleolus with a permanent marker. This ensures the paw is immersed to the exact same depth during every subsequent measurement, eliminating operator-induced volume variations.

Step 3: Dosing Strategy

Administer the 2-oxopiperazine compounds via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The timing of administration must align with the compound's pharmacokinetic profile. For optimized 2-oxopiperazines, dosing is typically performed 30 to 60 minutes prior to carrageenan induction to allow the compound to reach its Tmax​ [1].

Step 4: Edema Induction

Induce acute inflammation by injecting (prepared in sterile normal saline or 2% gum acacia) into the subplantar region of the marked hind paw[3].

Step 5: Time-Course Measurement & Blinding

Measure the paw volume ( Vt​ ) at 1, 3, and 5 hours post-injection[3]. Validation Check: The operator reading the plethysmometer must be strictly blinded to the treatment groups to prevent confirmation bias.

Step 6: Tissue Harvesting for Downstream Analysis

At the 5-hour peak, euthanize a subset of animals. Snap-freeze the paw tissue in liquid nitrogen. These tissues can be homogenized to quantify pro-inflammatory cytokines (IL-1β, TNF-α, PGE2) via ELISA, providing molecular validation of the macroscopic edema measurements[3].

Data Acquisition & Analysis

The anti-inflammatory effect is quantified by calculating the percentage inhibition of edema compared to the vehicle control.

  • Calculate Edema Volume ( ΔV ): ΔV=Vt​−V0​

  • Calculate Percentage Inhibition (%I): %I=(ΔVcontrol​ΔVcontrol​−ΔVtest​​)×100

Representative Data Presentation

Note: The following table represents typical expected outcomes for a highly potent 2-oxopiperazine B1R antagonist compared to standard controls.

Treatment GroupDose (mg/kg)Edema Vol at 1h (mL)Edema Vol at 3h (mL)Edema Vol at 5h (mL)% Inhibition at 5h
Vehicle (Carrageenan) N/A0.45 ± 0.040.82 ± 0.060.95 ± 0.080%
Indomethacin (Standard) 100.38 ± 0.030.45 ± 0.050.40 ± 0.0457.8%
2-Oxopiperazine (Low) 100.42 ± 0.050.60 ± 0.070.65 ± 0.0531.5%
2-Oxopiperazine (High) 300.39 ± 0.040.42 ± 0.040.35 ± 0.0363.1%

Data expressed as mean ± SEM. Statistical significance determined via One-Way ANOVA followed by Dunnett's post hoc test.

References

  • [1] Biswas, K., et al. "Discovery of Potent, Orally Bioavailable Phthalazinone Bradykinin B1 Receptor Antagonists." Journal of Medicinal Chemistry. URL:[Link]

  • [3] Qasim, M., et al. "Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach." Frontiers in Pharmacology. URL:[Link]

  • [2] Kozlovskiy, S., et al. "Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice." Exploration of Neuroscience. URL:[Link]

  • [4] Modi, F., et al. "Anti-inflammatory activity of ellagic acid in carrageenan-induced paw edema in rats." The Haryana Veterinarian. URL:[Link]

Sources

Application

Application Note: Synthesis and Validation of Novel Piperazine-Scaffold Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Introduction & Rationale Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as diclofenac and ibuprofen, are characterized by a free carboxylic acid moiety. While effective, this acidic nature is a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as diclofenac and ibuprofen, are characterized by a free carboxylic acid moiety. While effective, this acidic nature is a primary driver of gastrointestinal (GI) toxicity, leading to mucosal ulceration and bleeding upon long-term use[1]. To circumvent these adverse effects, modern drug design has shifted toward non-acidic, nitrogen-containing heterocycles.

The piperazine scaffold has emerged as a privileged structure in medicinal chemistry[2]. Its conformational flexibility, basic nitrogen centers, and highly tunable physicochemical properties allow researchers to design targeted molecules that bypass the GI toxicity associated with traditional NSAIDs[3]. Recent breakthroughs have successfully utilized piperazine derivatives to create dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, offering potent anti-inflammatory and analgesic effects with significantly reduced hepatic, renal, and GI toxicity[4].

Mechanistic Pathway: Dual COX-2 / 5-LOX Inhibition

Selective COX-2 inhibitors (coxibs) often cause an unintended "shunting" of arachidonic acid into the 5-LOX pathway, leading to an overproduction of leukotrienes, which can trigger adverse cardiovascular events and gastric issues[4]. Piperazine-based dual inhibitors block both enzymatic pathways simultaneously, providing a safer and more comprehensive anti-inflammatory profile.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PG Prostaglandins (PGE2) Inflammation & Pain COX2->PG LT Leukotrienes (LTB4) Inflammation LOX5->LT PipNSAID Piperazine NSAID (Dual Inhibitor) PipNSAID->COX2 Inhibits PipNSAID->LOX5 Inhibits

Dual inhibition of COX-2 and 5-LOX pathways by novel piperazine derivatives.

Synthetic Strategy & Workflow

The synthesis of piperazine-based NSAIDs typically relies on sequential N-monosubstitution followed by N,N'-disubstitution[3]. The intrinsic chemical challenge lies in the equivalent nucleophilicity of the two secondary amines in the piperazine ring. To achieve asymmetric disubstitution without yielding unwanted bis-alkylated byproducts, a highly controlled step-by-step approach is required.

Workflow Step1 1. N-Alkylation (Piperazine + Ar-X) Step2 2. Amidation (Intermediate + Ar-COOH) Step1->Step2 K2CO3, DMF 80°C Step3 3. Purification (Flash Chromatography) Step2->Step3 EDCI, HOBt DCM, RT Step4 4. QC Validation (NMR, LC-MS, HPLC) Step3->Step4 >95% Purity

Step-by-step synthetic workflow and quality control validation for piperazine NSAIDs.

Experimental Protocol: Synthesis of a Benzhydrylpiperazine NSAID

This protocol details the synthesis of a representative dual COX-2/5-LOX inhibitor utilizing a benzhydrylpiperazine core, a structure validated through ChEMBL database screening for optimal anti-inflammatory activity[4].

Phase 1: Selective N-Monosubstitution (Alkylation)

Objective: Synthesize the intermediate 1-(4-chlorobenzhydryl)piperazine.

  • Reagent Preparation: Dissolve anhydrous piperazine (5.0 equiv) in a polar aprotic solvent (N,N-Dimethylformamide, DMF) at 0 °C.

    • Causality: A 5-fold molar excess of piperazine is critical. It statistically favors N-monosubstitution and suppresses undesired N,N'-bis-alkylation[3]. DMF is chosen because it significantly enhances the nucleophilicity of the amine.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.

    • Causality: K₂CO₃ acts as an acid scavenger. It neutralizes the HCl byproduct generated during alkylation, preventing the protonation of the piperazine nitrogen and keeping it nucleophilic.

  • Alkylation: Dropwise addition of 4-chlorobenzhydryl chloride (1.0 equiv) dissolved in DMF over 30 minutes. Heat the mixture and stir at 80 °C for 12 hours.

  • In-Process QC (Self-Validation): Monitor reaction completion via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. Visualize using a Ninhydrin dip; the secondary amine product will appear as a distinct purple spot, confirming successful mono-alkylation.

  • Workup: Quench the reaction with ice water and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: N'-Amidation (Coupling)

Objective: Couple the intermediate with an aryl carboxylic acid to form the final asymmetric piperazine NSAID.

  • Activation: In a dry round-bottom flask, dissolve 4-fluorobenzoic acid (1.1 equiv) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and 1-Hydroxybenzotriazole (HOBt, 1.5 equiv) at 0 °C. Stir for 30 minutes.

    • Causality: EDCI activates the carboxylic acid. HOBt is added to form a highly reactive active ester intermediate. This prevents the formation of an unreactive N-acylurea byproduct and suppresses racemization. This mild coupling method is preferred over harsh reagents like thionyl chloride (SOCl₂) to preserve sensitive functional groups.

  • Coupling: Add the 1-(4-chlorobenzhydryl)piperazine intermediate (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir at room temperature for 8 hours.

    • Causality: DIPEA provides a basic environment to ensure the secondary amine remains fully deprotonated and nucleophilic during the attack on the active ester.

  • In-Process QC (Self-Validation): Perform direct injection LC-MS. Proceed to workup only when the [M+H]⁺ peak of the target mass is the base peak, confirming complete conversion.

Phase 3: Purification and Analytical Validation
  • Purification: Purify the crude mixture using flash silica gel chromatography (Hexane:Ethyl Acetate gradient).

  • Final QC: Validate the molecular structure and purity using ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC). A purity threshold of >95% is mandatory before proceeding to biological evaluation.

Biological Validation & Data Presentation

Synthesized piperazine derivatives must be evaluated for their inhibitory potency against COX-1, COX-2, and 5-LOX enzymes using colorimetric inhibitor screening assays. The primary pharmacological goal is to achieve a high Selectivity Index (SI) for COX-2 over COX-1, coupled with low micromolar 5-LOX inhibition[4].

Table 1: In Vitro Enzyme Inhibition Profile of Representative Piperazine NSAIDs

Compound / StandardCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
Celecoxib (Standard)29.54 ± 1.120.36 ± 0.0282.04N/A
Zileuton (Standard)N/AN/AN/A14.29 ± 0.17
Compound 9d (Piperazine)33.39 ± 1.450.25 ± 0.03133.597.87 ± 0.33
Compound 9e (Piperazine)28.50 ± 1.200.47 ± 0.0460.6312.40 ± 0.41

Note: Data adapted from recent benzhydrylpiperazine dual inhibitor screening studies. Compound 9d demonstrates superior COX-2 selectivity and 5-LOX inhibition compared to clinical standards[4].

References

  • Jain, A., et al. "Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential." Thieme-Connect, 2020. 2

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." NIH, 2026. 3

  • "Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity." NIH / PMC, 2022. 4

  • Liu, et al. "Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety." Semantic Scholar, 2019. 1

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 2-oxopiperazine derivatives by column chromatography.

Welcome to the Technical Support Center for the chromatographic purification of 2-oxopiperazine derivatives. As these scaffolds are highly privileged pharmacophores—frequently utilized as β-turn peptidomimetics, BACE-1 i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-oxopiperazine derivatives. As these scaffolds are highly privileged pharmacophores—frequently utilized as β-turn peptidomimetics, BACE-1 inhibitors, and GPX4 inhibitors —their isolation is a critical bottleneck in medicinal chemistry.

The 2-oxopiperazine ring presents unique chromatographic challenges due to its dual functionality: a highly polar lactam (amide) group and a basic secondary or tertiary amine. This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and advanced stationary phase strategies to overcome severe streaking and yield loss.

Workflow: Chromatographic Decision Matrix

Workflow Start Crude 2-Oxopiperazine Mixture Assess Assess Polarity & Basicity (TLC / LC-MS) Start->Assess Decision1 Highly Polar or Water Soluble? Assess->Decision1 RP Reverse-Phase (C18) or HILIC Decision1->RP Yes NP Normal Phase Chromatography Decision1->NP No Elute Elution & Fraction Collection RP->Elute Decision2 Stationary Phase Selection NP->Decision2 Silica Bare Silica (SiO2) Decision2->Silica Amine Amine-Functionalized Silica (KP-NH) Decision2->Amine Modifier Add Basic Modifier (1-5% TEA or NH3) Silica->Modifier To prevent streaking NoModifier Standard Solvents (Hexane/EtOAc) Amine->NoModifier No modifier needed Modifier->Elute NoModifier->Elute

Decision tree for selecting the optimal chromatographic method for 2-oxopiperazines.

Section 1: Advanced Troubleshooting & FAQs

Q1: Why do my 2-oxopiperazine derivatives streak extensively on standard bare silica gel? Causality & Mechanism: The primary culprit for streaking is the basic nitrogen within the piperazine ring. Standard bare silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). When a basic 2-oxopiperazine travels through the column, a Brønsted acid-base interaction occurs, causing the amine to protonate and bind ionically to the stationary phase . This creates a dual-retention mechanism: standard adsorption partitioning combined with strong ion-exchange binding. This competitive retention causes severe band spreading, tailing, and irreversible adsorption (yield loss).

Q2: How can I modify my mobile phase to suppress this interaction without degrading my compound? Causality & Mechanism: The most effective solution is to add a competitive basic modifier to your mobile phase, such as 1–5% (v/v) Triethylamine (TEA) or methanolic ammonia . These small, highly basic molecules rapidly diffuse into the silica pores and preferentially bind to the acidic silanol sites. By saturating and "deactivating" these active sites, the modifier prevents the 2-oxopiperazine from interacting ionically with the silica. Consequently, your target compound elutes based solely on its inherent polarity, resulting in sharp, symmetrical peaks.

Q3: I added TEA, but my compound still streaks, or I am experiencing yield loss during concentration. What is the next step? Causality & Mechanism: If basic modifiers fail, or if the high boiling point of TEA (89°C) complicates post-purification recovery, you must change the fundamental chemistry of the stationary phase. Switching to an amine-functionalized silica (e.g., KP-NH) is highly recommended . Amine-bonded silica features a surface covalently modified with primary amines, creating a basic environment that completely eliminates Brønsted acid-base retention. This allows you to use "softer" normal-phase solvent systems (like Hexane/Ethyl Acetate) without any basic additives.

Q4: How do I handle highly polar, water-soluble 2-oxopiperazines (e.g., fully deprotected peptidomimetics)? Causality & Mechanism: For highly polar derivatives that do not elute from normal phase silica even with highly polar solvents (e.g., DCM/MeOH > 80:20), the mechanism of separation must shift from adsorption to hydrophobic partitioning. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a gradient of Water/Acetonitrile (with 0.1% TFA or Formic Acid to maintain a consistent ionization state) is required.

Section 2: Quantitative Data & Material Selection

Table 1: Comparison of Mobile Phase Modifiers and Stationary Phases for Amine Chromatography

Method / MaterialTypical Concentration / SolventMechanism of ActionAdvantagesDisadvantages
Triethylamine (TEA) 0.1% - 5.0% (v/v) in EluentCompetitively binds and neutralizes acidic silanol groups.Inexpensive; easily integrated into standard Hexane/EtOAc gradients.High boiling point (89°C) makes it difficult to remove completely in vacuo.
Ammonia (NH₃) 1% - 10% (v/v) in MethanolDeactivates silica; raises mobile phase pH to keep amines uncharged.Highly volatile; easy to remove during concentration.Can dissolve silica if used at high concentrations (>20% MeOH/NH₃).
Amine-Functionalized Silica N/A (Stationary Phase)Provides a basic surface environment, preventing acid-base retention.Eliminates the need for mobile phase modifiers; excellent recovery.Higher upfront cost compared to bare silica gel.
Reverse-Phase (C18) H₂O/MeCN + 0.1% TFAHydrophobic partitioning of protonated amines.Ideal for highly polar, water-soluble 2-oxopiperazine derivatives.Requires specialized HPLC/Flash equipment and aqueous solvent removal.

Section 3: Validated Experimental Protocols

Protocol 1: Normal Phase Silica Gel Chromatography with Ammonia-Modified Eluent

This protocol utilizes a self-validating pre-equilibration step to ensure complete silica deactivation prior to sample loading.

  • Eluent Preparation: In a fume hood, prepare a stock solution of 10% (v/v) concentrated ammonium hydroxide in methanol. Mix this stock with dichloromethane (DCM) to create your target initial mobile phase (e.g., 95:5 DCM:MeOH containing 0.5% NH₃).

  • Column Packing & Equilibration (Validation Checkpoint): Slurry pack the bare silica gel using the initial mobile phase. Pass at least 3 column volumes (CV) of the basic eluent through the column.

    • Self-Validation: Collect 2 mL of the eluent exiting the column and test it with pH paper. The pH must be basic (>8). If the pH is neutral, the silica silanol groups have not been fully saturated. You must continue flushing until the exiting pH matches the entering pH.

  • Sample Loading: Dissolve the crude 2-oxopiperazine in a minimal volume of the basic mobile phase. Load evenly onto the column head.

  • Gradient Elution: Elute using a step gradient, incrementally increasing the percentage of the methanolic ammonia stock (e.g., 5% to 15%).

  • Fraction Analysis: Analyze fractions via TLC. Crucial Note: Pre-treat your TLC plates by exposing them to TEA vapor in a closed chamber for 5 minutes before spotting; otherwise, the compound will streak on the plate, yielding a false negative for separation purity.

Protocol 2: Flash Chromatography using Amine-Functionalized Silica

This protocol is designed for sensitive 2-oxopiperazines where basic additives cause degradation or yield loss.

  • Stationary Phase Selection: Select an appropriately sized amine-functionalized silica cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine).

  • Column Conditioning (Validation Checkpoint): Flush the column with 3 CV of 100% Hexane.

    • Self-Validation: Monitor the UV baseline or collect a 5 mL fraction and evaporate it to dryness. The absence of any residue confirms the column is free of manufacturing artifacts and ready for loading.

  • Sample Loading: Dry-load the sample by adsorbing it onto a small amount of Celite or bare silica (do not use the expensive KP-NH media for dry loading), then place it at the head of the KP-NH column.

  • Elution Strategy: Run a gradient of Hexane to Ethyl Acetate (0% to 100%). Because the stationary phase is intrinsically basic, the 2-oxopiperazine will elute predictably based on its inherent polarity without acid-base retention.

  • Recovery Verification: Weigh the concentrated purified fractions and compare them to the crude mass. A mass balance of >90% validates that irreversible binding did not occur.

References

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]

Optimization

Identification of side products in Ethyl 2-(3-oxopiperazin-2-ylidene)acetate reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex reactivity of Ethyl 2-(3-oxopiperazin-2-ylidene)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex reactivity of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate .

This compound is a highly versatile intermediate in drug development, but its dual reactivity often leads to unexpected side products. This guide synthesizes field-proven analytical methodologies with fundamental mechanistic causality to help you identify, isolate, and eliminate unwanted byproducts in your workflows.

Part 1: Mechanistic Grounding & Causality

To troubleshoot side products, we must first understand the structural dynamics of the starting material. Ethyl 2-(3-oxopiperazin-2-ylidene)acetate exists in a delicate tautomeric equilibrium governed by its environment.

In its standard state, it exists as an enamine (the Z-isomer of the ylidene form), stabilized by a strong intramolecular hydrogen bond between the ester carbonyl and the piperazine NH group. This form acts as a potent C-N dinucleophile . However, under acidic conditions, the double bond migrates into the piperazine ring, forming an imine (Ethyl 2-(3-oxo-3,4,5,6-tetrahydropyrazin-2-yl)acetate). This tautomer can readily act as an azomethine ylide precursor, drastically altering its reaction trajectory from condensation to 1,3-dipolar cycloaddition.

Understanding this acid-catalyzed switch is the key to controlling your reaction's regioselectivity and preventing side product formation.

Part 2: Troubleshooting FAQs

Q1: I reacted Ethyl 2-(3-oxopiperazin-2-ylidene)acetate with an N-arylmaleimide, but NMR shows I formed a pyrrolo[1,2-a]pyrazine instead of the target pyrido[1,2-a]pyrazine. What went wrong? Causality: You have over-acidified your reaction. The target pyrido[1,2-a]pyrazine forms when the starting material acts as a C-N dinucleophile, which requires only catalytic amounts of acid (e.g., 2-3 drops of acetic acid in boiling methanol). If you use excess acid (e.g., a 1:1 ratio of MeOH:AcOH), you force the starting material into its imine tautomer. This tautomer acts as an azomethine ylide, undergoing an unwanted 1,3-dipolar cycloaddition with the N-arylmaleimide to form the pyrrolo[1,2-a]pyrazine side product. Solution: Strictly regulate your acid catalyst to <5 mol% to maintain the enamine form.

Q2: My LC-MS shows a mass corresponding to[M-46] relative to my starting material. What is this impurity? Causality: This is a classic degradation pathway. The mass loss of 46 Da corresponds to the loss of an ethanol molecule (-46) and subsequent decarboxylation (-44) after the addition of water (+18), netting a loss of ~72 Da, or simply ester hydrolysis followed by decarboxylation. The active ylidene acetate group is highly susceptible to hydrolysis if trace water is present during prolonged heating, yielding 3-methylpyrazin-2(1H)-one derivatives. Solution: Ensure all solvents are rigorously anhydrous and run the reaction under an inert argon atmosphere.

Q3: My 1H NMR of the starting material shows two distinct singlets for the exocyclic =CH proton. Is my reagent impure? Causality: You are observing E/Z isomerization. The Z-isomer is thermodynamically favored due to intramolecular hydrogen bonding . However, thermal stress or polar protic solvents that disrupt this hydrogen bond can induce isomerization to the E-isomer. The Z-isomer =CH proton typically appears around ~5.60 ppm, while the E-isomer shifts downfield to ~6.10 ppm due to the loss of the shielding hydrogen bond effect. Solution: Store the reagent at 4°C and avoid prolonged heating in highly polar solvents prior to the main reaction.

Part 3: Quantitative Data Summarization

The following table summarizes the quantitative analytical markers used to differentiate the target pathways from side products.

Compound ClassMechanism of FormationExpected m/z [M+H]+Key 1H NMR Diagnostic Shift (ppm)
Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate Starting Material (Enamine)185.09~5.60 (s, 1H, =CH), ~9.8 (br s, NH, H-bonded)
Ethyl (E)-2-(3-oxopiperazin-2-ylidene)acetate Thermal Isomerization185.09~6.10 (s, 1H, =CH, downfield due to loss of H-bond)
Pyrido[1,2-a]pyrazine derivative C-N Dinucleophilic Addition (Catalytic Acid)Varies (+Maleimide)Presence of distinct heterocyclic ring protons
Pyrrolo[1,2-a]pyrazine derivative 1,3-Dipolar Cycloaddition (Excess Acid)Varies (+Maleimide)Loss of exocyclic =CH; complex aliphatic multiplets
3-Methylpyrazin-2(1H)-one Ester Hydrolysis & Decarboxylation113.07~2.30 (s, 3H, CH3), total loss of ethyl ester signals

Part 4: Self-Validating Experimental Protocols

Protocol: LC-MS/MS Profiling for Reaction Mixture Troubleshooting

This protocol is designed to freeze the tautomeric equilibrium and accurately quantify cycloaddition side products without inducing on-column degradation.

Step 1: Reaction Quenching (Causality: Freezing Equilibrium)

  • Extract a 50 µL aliquot from the reaction mixture.

  • Immediately quench into 950 µL of cold (-20°C) Methanol containing 0.1% Formic Acid. Why: The sudden temperature drop halts thermal isomerization, while the trace acid protonates the basic piperazine nitrogens, locking the tautomeric state and preventing further azomethine ylide formation.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Why: The acidic mobile phase is critical. Without it, the basic nitrogens of the piperazine ring will interact with residual silanols on the column, causing severe peak tailing and obscuring the separation of E/Z isomers.

Step 3: Mass Spectrometry (ESI+) & Validation Checkpoint

  • Scan range: 100 - 600 m/z.

  • Validation Checkpoint: Evaluate the chromatogram at the expected retention time for the starting material (m/z 185.09).

    • Success State: A single, sharp peak is observed (indicating the Z-isomer is locked).

    • Failure State: A broad, smeared peak or two closely eluting peaks with m/z 185.09 are observed. This indicates the tautomeric equilibrium was not successfully frozen. Corrective Action: Ensure your quench solution is strictly at -20°C and verify the pH of your mobile phase is ≤ 2.7.

Part 5: Reaction Pathway Visualization

The following diagram maps the divergent reactivity of the starting material based on the environmental conditions discussed above.

ReactionPathways A Ethyl (Z)-2-(3-oxopiperazin- 2-ylidene)acetate (Enamine Form) B Ethyl 2-(3-oxo-3,4,5,6- tetrahydropyrazin-2-yl)acetate (Imine Form / Azomethine Ylide) A->B Excess Acid (Tautomerization) C Pyrido[1,2-a]pyrazine Derivatives (Target Product) A->C Catalytic Acid + N-Arylmaleimide (C-N Dinucleophile) E E-Isomer (Isomerization Side Product) A->E Thermal Stress / Loss of H-Bonding F 3-Methylpyrazin-2(1H)-one (Decarboxylation Side Product) A->F Hydrolysis & Decarboxylation D Pyrrolo[1,2-a]pyrazine Derivatives (Cycloaddition Side Product) B->D Excess Acid + N-Arylmaleimide (1,3-Dipolar Cycloaddition)

Reaction pathways and side product formation of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate.

Part 6: References

  • Medvedeva, S. M., Stashina, G. A., Firgang, S. I., Malikova, E. S., Krysin, M. Yu., & Shikhaliev, K. S. "The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides." David Publishing, 2015. URL:[Link][1][2]

  • Iwanami, Y. "The Reaction of Acetylenecarboxylic Acid with Amines. XV. Reaffirmation of the Enamine Structure Facilitated by Intramolecular Hydrogen Bonding Common to the Reaction Products." Bulletin of the Chemical Society of Japan, Vol. 44, Issue 5, 1971, pp. 1311-1313. URL:[Link][3][4]

Sources

Troubleshooting

Stability of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in acidic conditions

An exceptional level of technical support is crucial for the successful application of advanced chemical entities in research and development. This guide, structured as a dynamic technical support center, addresses the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An exceptional level of technical support is crucial for the successful application of advanced chemical entities in research and development. This guide, structured as a dynamic technical support center, addresses the stability of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate, a compound featuring a reactive α,β-unsaturated system, specifically in acidic environments. It is designed for professionals who require not just protocols, but a deep, mechanistic understanding to troubleshoot and innovate.

Technical Support Center: Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

This resource provides in-depth answers to frequently encountered issues regarding the stability of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in acidic conditions. Our guidance is grounded in established chemical principles and validated analytical practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing a rapid and unexpected loss of our parent compound, Ethyl 2-(3-oxopiperazin-2-ylidene)acetate, during HPLC analysis using an acidic mobile phase. What is the likely cause?

Answer: The primary stability concern for Ethyl 2-(3-oxopiperazin-2-ylidene)acetate under acidic conditions is the hydrolysis of the exocyclic carbon-carbon double bond (the "ylidene" moiety). This structural feature, an α,β-unsaturated ester, behaves like an enol ether, which is known to be highly susceptible to acid-catalyzed hydrolysis.[1][2]

The reaction is often rapid, even in the presence of relatively weak acids like the 0.1% formic or trifluoroacetic acid commonly used in reversed-phase HPLC mobile phases. The protonation of the α-carbon is the rate-limiting step in this degradation pathway.[3] This inherent reactivity means that significant degradation can occur not only during formulation or processing but also on the timescale of an analytical run, leading to inaccurate quantification, ghost peaks, and apparent sample loss.

Question 2: Could you provide a detailed chemical mechanism for this acid-catalyzed degradation?

Answer: Certainly. The degradation proceeds via a well-established mechanism for the acid-catalyzed hydrolysis of enol ethers.[2][4] The process can be broken down into three key steps:

  • Protonation of the α-Carbon: The reaction is initiated by the protonation of the carbon atom alpha to the ester group. This is the more favorable protonation site compared to the ester oxygen because it leads to a resonance-stabilized oxocarbenium ion intermediate.[2][4] This step is typically the slowest and therefore rate-determining.[3]

  • Nucleophilic Attack by Water: A water molecule from the aqueous acidic medium acts as a nucleophile and attacks the electrophilic carbocation of the oxocarbenium ion. This results in the formation of a protonated hemiacetal intermediate.

  • Deprotonation and Collapse: The hemiacetal intermediate is unstable. It rapidly loses a proton and then collapses, breaking the carbon-oxygen bond to yield the final ketone product and regenerating the acid catalyst.

Below is a diagram illustrating this mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanism Mechanism of Acid-Catalyzed Hydrolysis A Ethyl 2-(3-oxopiperazin-2-ylidene)acetate B Resonance-Stabilized Oxocarbenium Ion A->B C Protonated Hemiacetal B->C D Final Product: Ethyl 2-oxo-2-(3-oxopiperazin-2-yl)acetate C->D

Caption: Acid-catalyzed hydrolysis pathway of the ylidene moiety.

Question 3: What are the expected degradation products, and are there any secondary concerns related to the piperazine ring?

Answer: The primary and immediate degradation product from the hydrolysis described above is Ethyl 2-oxo-2-(3-oxopiperazin-2-yl)acetate . This is an α-keto ester derivative.

Regarding the piperazine ring itself, it contains an amide linkage which is generally stable to hydrolysis except under harsh acidic (e.g., concentrated HCl, reflux) or basic conditions. However, some studies on other complex piperazine derivatives have shown that degradation can be accelerated at a pH below 3.[5] Therefore, under prolonged exposure to strongly acidic conditions, one might observe secondary degradation involving the opening of the piperazine ring, but this is far less likely to occur under typical analytical or mild formulation conditions compared to the rapid hydrolysis of the ylidene group.

Question 4: How can I design a robust experiment to quantitatively assess the stability of this compound and determine its degradation kinetics?

Answer: A systematic approach using forced degradation (or stress testing) is the industry-standard method for this purpose.[6][7][8] This involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential degradation products.[7]

Here is a comprehensive protocol to guide your experimental setup.

Objective: To determine the degradation profile and kinetics of the title compound under various acidic conditions.

1. Materials & Reagents:

  • Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (high purity reference standard)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for quenching)

  • Phosphate or citrate buffer solutions (pH 3, 4, 5, 6)

  • Class A volumetric flasks and pipettes

2. Stock Solution Preparation:

  • Accurately prepare a stock solution of the compound at 1 mg/mL in ACN. This organic stock minimizes initial degradation before dilution into aqueous stress media.

3. Stress Condition Setup:

  • For each condition, dilute the stock solution into the stress medium to a final concentration of ~100 µg/mL.

  • Prepare separate reactions for each time point to avoid altering the headspace or concentration by repeated sampling.

  • A summary of recommended starting conditions is provided in the table below. The goal is to achieve 5-20% degradation.[9] If degradation is too fast or too slow, adjust the acid concentration, temperature, or time accordingly.

Stress Condition Acid/Buffer Temperature Suggested Time Points Control
Mild AcidicpH 5.0 Buffer40 °C0, 2, 4, 8, 24 hoursCompound in water at 40 °C
Moderate AcidicpH 3.0 Buffer40 °C0, 1, 2, 4, 8 hoursCompound in water at 40 °C
Strong Acidic0.1 M HClRoom Temp (25 °C)0, 15, 30, 60, 120 minsCompound in water at RT

4. Time-Point Sampling and Quenching:

  • At each designated time point, withdraw an aliquot of the sample.

  • Crucially, immediately quench the degradation reaction. This is achieved by diluting the aliquot into a pre-prepared neutralizing solution. For acid-stressed samples, dilute into a buffer at pH 7-8 or a calculated amount of NaOH to bring the pH to neutral.

5. HPLC Analysis:

  • Use a stability-indicating HPLC method (see Question 5 for method development tips).

  • Analyze the quenched samples alongside a calibration curve of the reference standard.

  • Calculate the percentage of the parent compound remaining at each time point.

6. Data Analysis:

  • Plot the natural logarithm of the remaining concentration (ln[C]) versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (-k).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Below is a workflow diagram for this experimental process.

Caption: Workflow for conducting a forced degradation study.

Question 5: What are the key parameters for developing a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[8] For Ethyl 2-(3-oxopiperazin-2-ylidene)acetate and its primary degradant, here are the key considerations:

  • Column Choice: A standard C18 reversed-phase column is an excellent starting point due to the moderate polarity of the molecule.

  • Mobile Phase:

    • Aqueous Phase: To minimize on-column degradation, the aqueous portion of your mobile phase should be buffered to a pH where the compound is most stable. Based on the known instability in acid, a mobile phase buffered at pH > 6.0 (e.g., using a phosphate buffer) is strongly recommended.

    • Organic Phase: Acetonitrile or methanol are suitable organic modifiers.

  • Detection: The compound contains a conjugated π-system, making it a good chromophore for UV detection. Perform a wavelength scan to determine the λmax for both the parent compound and its primary degradant to ensure optimal detection for both. A photodiode array (PDA) detector is highly valuable as it can assess peak purity, providing confidence that your chromatographic peak corresponds to a single component.

  • Method Validation: The specificity of the method must be proven. This is done by analyzing the samples from your forced degradation study. The method is considered "stability-indicating" if you can demonstrate baseline separation between the parent peak and all degradation product peaks.[6]

By carefully controlling the pH of the mobile phase, you can prevent artificial degradation during analysis, ensuring the chromatographic data accurately reflects the stability of the compound in your sample.[10]

References

  • Reactions of enol ethers Hydrolysis of enol ethers. (n.d.). Retrieved from a general organic chemistry resource discussing the acid-catalyzed hydrolysis mechanism of enol ethers.
  • Mechanism for hydrolysis of enol ether to aldehyde. (2017, March 14). Chemistry Stack Exchange. Available at: [Link]

  • Cleland, W. W., & Kreevoy, M. M. (2012, July 5). Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP). Journal of the American Chemical Society. Available at: [Link]

  • Drabczyńska, A., et al. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Kirby, A. J., & Percy, J. M. (n.d.). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Amery, G., et al. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available at: [Link]

  • Swain, A., & Singh, S. (n.d.). The biodegradation of piperazine and structurally-related linear and cyclic amines. Semantic Scholar. Available at: [Link]

  • S-K, Lee, et al. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Available at: [Link]

  • Blessy, M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Available at: [Link]

  • Singh, A., & Singh, P. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013, March). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Optimization

Stability of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in basic conditions

Stability of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in Basic Conditions Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Stability of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in navigating the complex chemical behavior of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate and its derivatives.

This compound features a unique "push-pull" enaminoester system conjugated with a lactam (3-oxopiperazine) core[1]. While this structural motif is a privileged scaffold in medicinal chemistry, it is notoriously sensitive to basic conditions. Understanding the causality behind its instability is critical for successful synthesis, formulation, and analytical characterization.

Mechanistic Causality: Why is this compound sensitive to base?

The stability of Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate is almost entirely dependent on a strong intramolecular hydrogen bond between the piperazine secondary amine (N-H) and the ester carbonyl oxygen[2]. This H-bond locks the molecule in the (Z)-enamine configuration.

When exposed to basic conditions (pH > 8), three distinct degradation/isomerization pathways are triggered:

  • Imine-Enamine Tautomerization & E/Z Isomerization: Base deprotonates the piperazine N-H, destroying the stabilizing hydrogen bond. Because the "push-pull" nature of the system reduces the double-bond character of the exocyclic C=C bond, the deprotonated intermediate can freely rotate (forming the unstable E-isomer) or repotonate at the exocyclic carbon to form the endocyclic imine tautomer (ethyl 3-oxo-3,4,5,6-tetrahydropyrazine-2-yl acetate)[3].

  • Base-Catalyzed Ester Hydrolysis (Saponification): The ethyl ester is highly susceptible to nucleophilic attack by hydroxide ions, rapidly converting to the corresponding carboxylate salt.

  • Lactam Ring Opening: Under harsh basic conditions (e.g., strong NaOH, elevated temperatures), the 3-oxopiperazine lactam ring will hydrolyze, yielding an acyclic ethylenediamine derivative.

Visualization of Degradation Pathways

G cluster_base Basic Conditions (pH > 8) SM Ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate (Stable H-bonded Enamine) Deprot Deprotonated Intermediate (Loss of H-bond) SM->Deprot OH⁻ (Deprotonation) Hydrolysis Carboxylate Salt (Saponification Product) SM->Hydrolysis OH⁻ / H2O (Ester Cleavage) E_Isomer (E)-Isomer (Steric Clash, Unstable) Deprot->E_Isomer C=C Bond Rotation Imine Imine Tautomer (Endocyclic C=N) Deprot->Imine Protonation at C2 RingOpen Acyclic Amino Acid (Lactam Cleavage) Hydrolysis->RingOpen Excess OH⁻ / Heat (Slow)

Fig 1. Degradation and isomerization pathways of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in base.

Quantitative Data: Stability Profile Matrix

To guide your experimental design, the following table summarizes the kinetic stability of the compound across various pH and temperature profiles.

pH ConditionTemperatureHalf-Life ( t1/2​ )Primary Degradation PathwayAnalytical Observation (HPLC-UV)
pH 4.5 (Acetate buffer)25 °C> 72 hNone (Stable)Single sharp peak (Z-isomer).
pH 7.4 (PBS)37 °C> 48 hTrace HydrolysisMinor polar impurity peak.
pH 9.0 (Ammonium buffer)25 °C~ 12 hE/Z Isomerization & TautomerizationPeak broadening; splitting into 2-3 peaks.
pH 12.0 (0.01 M NaOH)25 °C< 30 minEster Hydrolysis (Saponification)Rapid formation of a highly polar peak.
pH 14.0 (1.0 M NaOH)60 °C< 5 minLactam Ring OpeningComplete loss of chromophore; multiple peaks.
Troubleshooting & FAQs

Q1: During HPLC analysis, my compound elutes as a broad, split peak. Is my sample degrading? A: Not necessarily degrading, but it is likely isomerizing on-column. If your mobile phase is neutral or slightly basic (e.g., pH 7-9), the intramolecular hydrogen bond is weakened[2]. This allows the molecule to rapidly equilibrate between the Z-enamine, E-enamine, and imine tautomers as it travels through the column[3]. Solution: Switch to an acidic mobile phase (e.g., 0.1% Formic Acid or pH 3.0 phosphate buffer) to "lock" the molecule in its stable Z-enamine form.

Q2: I need to hydrolyze the ethyl ester to the carboxylic acid, but my NMR shows the 3-oxopiperazine ring is also breaking open. How do I achieve chemoselectivity? A: The lactam (3-oxo) is susceptible to hydrolysis, but it is kinetically slower than the ester. If you use excess NaOH or heat the reaction, both will cleave. Solution: Use Lithium Hydroxide (LiOH) instead of NaOH. The lithium ion coordinates with the lactam carbonyl, sterically and electronically shielding it, while directing the hydroxide attack toward the ester. Keep the temperature strictly at 0 °C (See Protocol 1).

Q3: After a basic aqueous workup (sat. NaHCO3), my isolated yield dropped by 40% and the product is an oil instead of a solid. Why? A: Even mild bases like bicarbonate can deprotonate the enamine N-H over prolonged exposure times. This triggers tautomerization to the imine form, which is highly water-soluble and often fails to extract into organic solvents like ethyl acetate. Solution: Minimize contact time with basic aqueous layers. Quench reactions with a mild acid (e.g., saturated NH4Cl) before extraction.

Self-Validating Experimental Protocols
Protocol 1: Chemoselective Saponification to (Z)-2-(3-oxopiperazin-2-ylidene)acetic acid

This protocol ensures quantitative ester hydrolysis while preserving the delicate lactam ring and the Z-geometry.

  • Dissolution: Dissolve 1.0 mmol of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in a 4:1 mixture of THF:H2O (5.0 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Slowly add 1.05 mmol of LiOH·H2O (pre-dissolved in 1.0 mL of cold water) dropwise over 5 minutes. Causality: Slow addition prevents localized exothermic spikes that could trigger lactam cleavage.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (DCM:MeOH 9:1). The starting material spot should completely disappear.

  • Quenching (Critical Step): While still at 0 °C, carefully adjust the pH of the mixture to pH 3-4 using 1.0 M HCl. Causality: Acidification immediately repotonates the nitrogen, re-establishing the intramolecular hydrogen bond and locking the product in the desired Z-configuration.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure carboxylic acid as a solid[1].

Protocol 2: Stability-Indicating HPLC-UV Method

Use this method to accurately quantify the compound without inducing artifactual on-column isomerization.

  • Sample Preparation: Dissolve the sample in a diluent of Water:Acetonitrile (50:50) containing 0.1% Formic Acid. Do not use basic diluents.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 280 nm (The conjugated push-pull system absorbs strongly here; loss of this chromophore indicates imine tautomerization or ring opening).

References
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)
  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene)
  • The Reaction of Acetylenecarboxylic Acid with Amines. XV.

Sources

Troubleshooting

Overcoming challenges in the N-alkylation of 2-oxopiperazines

Welcome to the Advanced Troubleshooting Hub for 2-oxopiperazine functionalization. 2-Oxopiperazines are privileged scaffolds in drug discovery, frequently utilized to mimic peptide reverse turns and enhance metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub for 2-oxopiperazine functionalization. 2-Oxopiperazines are privileged scaffolds in drug discovery, frequently utilized to mimic peptide reverse turns and enhance metabolic stability[1]. However, their dual-nitrogen architecture presents significant regioselectivity and chemoselectivity challenges. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

FAQ & Troubleshooting Guides

Regioselectivity: Resolving the N1 vs. N4 Dilemma

Q: Why am I getting complex mixtures of N1 and N4 alkylated products, and how can I selectively target the N1 position?

Expert Insight (Causality): The 2-oxopiperazine ring contains two distinct nitrogen atoms with vastly different electronic properties. The N4 position is a secondary amine (pKa ~9.5) and is highly nucleophilic. The N1 position is an amide/lactam nitrogen (pKa ~16) and is significantly less nucleophilic. In a direct SN2 reaction with an alkyl halide and a mild base, the N4 position will always outcompete N1. Attempting to force N1 alkylation by simply adding stronger bases without protecting N4 leads to unselective deprotonation and intractable mixtures. To selectively functionalize N1, you must temporarily mask the kinetic nucleophilicity of N4.

Self-Validating Protocol: N1-Selective Alkylation Validation Checkpoint: The intermediate should show a +100 m/z shift (Boc addition) in LC-MS, and the final product must lack the N4-H stretch (~3300 cm⁻¹) in FTIR.

  • N4-Protection: Dissolve 2-oxopiperazine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add Boc₂O (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours. Wash with 1M HCl to remove unreacted amine.

  • N1-Deprotonation: Isolate the N4-Boc intermediate and dissolve in anhydrous DMF (0.1 M). Cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Note: Hydrogen gas evolution confirms active deprotonation.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 eq). Stir for 2 hours while warming to room temperature.

  • Deprotection: Treat the purified intermediate with a 20% v/v solution of Trifluoroacetic Acid (TFA) in CH₂Cl₂ for 2 hours. Concentrate in vacuo to yield the pure N1-alkylated 2-oxopiperazine TFA salt.

Chemoselectivity: Preventing Overalkylation at N4

Q: Direct alkylation of the N4 position with alkyl halides yields significant amounts of dialkylated (quaternary) ammonium salts. How do I prevent this?

Expert Insight (Causality): When the N4 secondary amine is mono-alkylated via an alkyl halide, the resulting tertiary amine often retains similar—or even greater—nucleophilicity due to the inductive electron-donating effect of the newly added alkyl group. This triggers a runaway reaction, leading to quaternary ammonium salt formation. To strictly halt at mono-alkylation, the reaction mechanism must be shifted from a direct SN2 substitution to a reductive amination[2].

Self-Validating Protocol: Zn-Catalyzed Reductive Amination Validation Checkpoint: Complete consumption of the starting material with zero quaternary salt baseline drift in ELSD/CAD detection. This protocol utilizes carboxylic acids as bench-stable electrophiles, avoiding the toxicity and over-reactivity of alkyl halides[2].

  • Imine/Amide Formation: Combine 2-oxopiperazine (1.0 eq) and the target carboxylic acid (1.2 eq) in anhydrous THF (0.5 M).

  • Catalysis: Add 10 mol% Zn(OAc)₂ as a Lewis acid catalyst to facilitate the condensation.

  • Reduction: Add phenylsilane (PhSiH₃, 3.0 eq). Heat the sealed vessel to 60 °C for 16 hours. The silane mediates the amidation and subsequent reduction to the tertiary amine, completely bypassing the quaternary overalkylation pathway.

Stereocontrol: Preserving C3 Chirality During N1-Alkylation

Q: When attempting N1-alkylation using strong bases on a C3-substituted chiral 2-oxopiperazine, I observe epimerization (loss of enantiomeric excess). How can I maintain chiral integrity?

Expert Insight (Causality): The C3 position is alpha to the lactam carbonyl, making its proton relatively acidic. Nucleophilic bases (e.g., NaH at elevated temperatures or NaOH impurities) can abstract this alpha-proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled[1]. Furthermore, palladium-catalyzed asymmetric allylic alkylations require precise control of the enolate geometry to prevent racemic mixtures[3].

Self-Validating Protocol: Non-Nucleophilic Base Strategy Validation Checkpoint: Chiral SFC or HPLC should confirm >95% ee retention compared to the starting material.

  • Cryogenic Setup: Dissolve the N4-protected chiral 2-oxopiperazine in strictly anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.

  • Kinetic Deprotonation: Dropwise add 1.05 eq of KHMDS (Potassium hexamethyldisilazide). The extreme steric bulk of KHMDS kinetically favors deprotonation of the exposed N1 proton while physically preventing access to the more hindered C3 alpha-proton.

  • Electrophilic Trapping: Add the alkyl halide slowly at -78 °C. Allow the reaction to warm to -20 °C over 4 hours. Quench cold with saturated aqueous NH₄Cl to prevent any thermodynamic equilibration.

Quantitative Performance Data

The following table summarizes the expected outcomes and optimal conditions for functionalizing 2-oxopiperazines, highlighting the stark contrast in yields and stereoretention based on the chosen methodology.

Target PositionMethodologyReagents & ConditionsTypical Mono-Alkylation YieldOveralkylation Riskee Retention (C3 Chiral)
N4 (Amine) Direct SN2R-X, K₂CO₃, DMF, 60 °C40 - 50%High (>30% Quat Salt)N/A (C3 unaffected)
N4 (Amine) Reductive AminationR-COOH, PhSiH₃, Zn(OAc)₂, 60 °C85 - 95% Zero N/A (C3 unaffected)
N1 (Lactam) Unprotected SN2R-X, NaH, DMF, RT< 20% (Complex Mixture)Moderate< 50% (Epimerization)
N1 (Lactam) Protected + NaHBoc₂O; then R-X, NaH, RT75 - 85%Zero60 - 80%
N1 (Lactam) Protected + KHMDSBoc₂O; then R-X, KHMDS, -78 °C80 - 90%Zero> 95%

Pathway Visualizations

Workflow A Unprotected 2-Oxopiperazine B N4-Protection (Boc2O, TEA) A->B C N4-Boc Intermediate B->C D N1-Deprotonation (NaH or KHMDS) C->D E N1-Alkylation (R-X) D->E F N1-Alkyl, N4-Boc Product E->F G N4-Deprotection (TFA/DCM) F->G H Pure N1-Alkyl 2-Oxopiperazine G->H

Regioselective workflow for N1-alkylation of 2-oxopiperazines via N4-protection.

Mechanism Start Target: N4-Alkylation Path1 Direct Alkylation (R-X, K2CO3) Start->Path1 Path2 Reductive Amination (R-CHO or R-COOH) Start->Path2 Int1 Mono-alkylated Amine (Highly Nucleophilic) Path1->Int1 Int2 Imine/Iminium Intermediate (Resistant to Over-reaction) Path2->Int2 Res1 Overalkylation (Quaternary Salts) Int1->Res1 Fast SN2 Res2 Selective Mono-N4-Alkyl Product Int2->Res2 Hydride Reduction

Mechanistic divergence in N4-alkylation: Direct SN2 vs. Reductive Amination.

References

  • Title: The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines Source: Computational and Theoretical Chemistry URL
  • Source: PMC - NIH (RSC Publishing)
  • Source: PMC - NIH (Angew Chem Int Ed)

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Condensation Reactions

Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for researchers, application scientists, and drug development professionals dealing with complex condensation reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for researchers, application scientists, and drug development professionals dealing with complex condensation reactions. Below, you will find field-proven troubleshooting guides, causality-driven explanations, and self-validating protocols to minimize byproduct formation in amide couplings, bioconjugations, and carbon-carbon bond formations.

Section 1: Amide Coupling & Peptide Synthesis

Q1: Why am I seeing high levels of epimerization during my HATU/DIPEA couplings, and how can I prevent it?

The Causality: In uronium-mediated peptide coupling (using reagents like HATU or HBTU), the coupling reagent does not react directly with the incoming amine. Instead, it acts as a high-energy activation system that generates a reactive active ester in situ[1].

Epimerization (racemization) primarily occurs when the highly reactive uronium intermediate is not trapped fast enough by the nucleophile (e.g., Oxyma or HOAt). If the intermediate lingers, the basic microenvironment promotes the formation of an oxazolone ring. The proton at the chiral α-carbon of the oxazolone is highly acidic; its abstraction leads to a planar enolate, which subsequently opens to form a racemic mixture[1].

While DIPEA (N,N-Diisopropylethylamine) is the industry standard for routine solid-phase peptide synthesis (SPPS) due to its rapid activation kinetics, its strong basicity exacerbates α-proton abstraction.

The Solution: Switch your base to 2,4,6-collidine . Its lower basicity and significant steric bulk drastically reduce the likelihood of α-proton abstraction, thereby suppressing the oxazolone-mediated epimerization pathway during activation[1]. Additionally, utilizing a brief pre-activation step ensures the active ester is fully formed before introducing the amine.

EpimerizationMechanism A N-Protected Amino Acid B Uronium Intermediate (High Energy) A->B HATU / Base C Oxazolone Formation (Epimerization Pathway) B->C Slow Trapping (Excess Base) D Active Ester (HOAt / Oxyma Trapping) B->D Rapid Trapping C->D Ring Opening (Racemized) E Peptide Bond (Chirality Retained) D->E Aminolysis

Mechanism of oxazolone-mediated epimerization vs. active ester trapping.

Protocol 1: Optimized HATU/Collidine Pre-activation (Self-Validating)

Objective: Couple sterically hindered or epimerization-prone amino acids with <1% racemization.

  • Reagent Preparation: Dissolve the N-protected amino acid (1.0 eq) and HATU (0.95 eq) in anhydrous DMF. Causality for 0.95 eq: Using a slight substoichiometric amount of HATU prevents the capping of the incoming amine by unreacted uronium species.

  • Pre-activation: Add 2,4,6-collidine (2.0 eq) to the solution. Stir for exactly 1–2 minutes. Causality: This short window maximizes the concentration of the reactive active ester just before it encounters the nucleophile, minimizing the time the activated carboxyl group is exposed to basic conditions[1].

  • Coupling: Transfer the pre-activated solution to the resin-bound amine (or solution-phase amine). Allow coupling to proceed for 45–60 minutes.

  • In-Process Validation: Cleave a micro-aliquot of the product and analyze via Chiral LC-MS. The protocol is validated if the extracted ion chromatogram (EIC) shows the D-epimer peak integrating to <1% relative to the desired L-epimer.

Section 2: Bioconjugation (EDC/NHS Chemistry)

Q2: My EDC/NHS bioconjugation is yielding low recovery and unwanted cross-linking. What is going wrong?

The Causality: EDC/NHS coupling is highly sensitive to pH and buffer composition. Selected concentrations of EDC and NHS directly affect the formation of unwanted surface byproducts[2]. The primary failure modes are:

  • Hydrolysis: The initial O-acylisourea intermediate is highly unstable in aqueous media, especially at pH > 7.0, rapidly hydrolyzing back to the carboxylic acid and releasing urea.

  • Rearrangement: If activation is prolonged, the O-acylisourea undergoes an irreversible intramolecular O-to-N shift, forming a dead-end N-acylurea byproduct.

  • Buffer Interference: Using amine-containing buffers (like Tris or Glycine) introduces competing nucleophiles that will irreversibly consume your activated NHS-esters[3].

Table 1: Quantitative Impact of Reaction Conditions on EDC/NHS Coupling Efficiency
ParameterOptimal RangeSuboptimal ConditionPrimary Byproduct / OutcomeYield Impact
Activation pH 4.5 – 6.0 (MES)pH > 7.0Rapid O-acylisourea hydrolysis (Urea formation)-40% to -60%
Coupling pH 7.2 – 8.0 (PBS)pH < 6.0Amine protonation (Nucleophile deactivated)-50% to -80%
Buffer Choice Amine-free (PBS, MES)Tris or Glycine bufferBuffer-conjugated adducts[3]-90% (Quenching)
Activation Time 15 – 30 minutes> 60 minutesN-acylurea (Stable, inactive rearrangement)-30% per hour
Protocol 2: Two-Step EDC/NHS Bioconjugation (Self-Validating)

Objective: Couple a carboxylic acid to a primary amine while preventing N-acylurea formation and buffer-induced quenching.

  • Activation: Dissolve the carboxylic acid in MES buffer (pH 5.5). Add EDC and NHS in a 1:2:2 molar ratio. Causality: MES buffer maintains the acidic pH required for efficient EDC activation without introducing competing amines[3].

  • Incubation: Stir for exactly 15 minutes at room temperature. Causality: Strict time limits prevent the O-acylisourea intermediate from rearranging into the inactive N-acylurea.

  • Quenching/Adjustment: Raise the pH to 7.5 using 1M NaOH, or add the activated ester directly to a PBS-buffered solution containing the target amine. Causality: Amines must be deprotonated (pH > 7.0) to act as effective nucleophiles.

  • In-Process Validation: Monitor the reaction via Size Exclusion Chromatography (SEC-HPLC). The protocol is validated when the chromatogram shows a distinct mass shift of the target amine without the appearance of high-molecular-weight oligomer peaks (indicating controlled 1:1 conjugation).

Section 3: Carbon-Carbon Condensations (Cross-Aldol Reactions)

Q3: In my cross-aldol condensation, I am getting massive amounts of self-condensation products. How do I favor the cross-aldol adduct?

The Causality: The aldol reaction unites two carbonyl partners. However, when one partner contains α-hydrogens (the donor) and the other does not (the acceptor), the enolizable donor is highly prone to reacting with itself. If the steady-state concentration of the donor enolate is too high, it will attack un-enolized molecules of its own kind rather than the intended acceptor, leading to massive self-condensation and subsequent dehydration byproducts[4].

To prevent aldehyde or ketone self-condensation, reaction conditions must be meticulously tuned to enforce kinetic control[4].

CrossAldol A Donor Carbonyl (Enolizable) B Enolate Intermediate A->B Base / Catalyst D Cross-Aldol Adduct (Target Product) B->D Slow Addition to Acceptor E Self-Condensation (Byproduct) B->E High Donor Conc. C Acceptor Carbonyl (Non-enolizable) C->D Electrophilic Attack

Kinetic control in cross-aldol condensation to minimize self-condensation.

Protocol 3: Syringe-Pump Mediated Cross-Aldol Condensation (Self-Validating)

Objective: Maximize cross-aldol adduct while suppressing donor self-condensation.

  • Acceptor Preparation: Dissolve the non-enolizable acceptor (1.5 eq) and the catalyst (e.g., L-proline, 20-30 mol%) in a polar aprotic solvent system (e.g., DMSO/acetone)[4]. Cool the reaction vessel to 0°C.

  • Donor Loading: Load the enolizable donor (1.0 eq) into a gas-tight syringe.

  • Slow Addition: Use a syringe pump to add the donor dropwise to the acceptor solution over a period of 4–6 hours. Causality: By feeding the donor into the system at a rate slower than the cross-aldol reaction rate, the steady-state concentration of the donor remains near zero. This physically starves the self-condensation pathway[4].

  • In-Process Validation: Withdraw a 10 µL aliquot every hour. Quench in saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The protocol is validated if the self-condensation peak (e.g., the enone byproduct) remains <5% relative to the cross-aldol adduct peak throughout the addition phase.

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Anti-Inflammatory Agents: A Comparative Guide to the Structure-Activity Relationship of 2-Oxopiperazine-Based Compounds

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the 2-oxopiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the 2-oxopiperazine scaffold has emerged as a promising pharmacophore. This guide offers an in-depth analysis of the structure-activity relationship (SAR) of 2-oxopiperazine-based anti-inflammatory agents, providing a comparative perspective against established alternatives. We will delve into the experimental data that underpins the therapeutic potential of this heterocyclic motif, detail the methodologies for its evaluation, and explore the molecular mechanisms that govern its anti-inflammatory effects.

The 2-Oxopiperazine Core: A Privileged Scaffold in Inflammation Research

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a versatile building block for targeting a wide array of biological targets. The introduction of an oxo group at the 2-position to form the 2-oxopiperazine ring system imparts distinct electronic and steric properties, offering new avenues for molecular design and optimization in the context of anti-inflammatory drug discovery.

One notable example that highlights the potential of this scaffold is the (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one derivative, known as piron.[2][3] Research into piron and its metabolites has provided valuable insights into the anti-inflammatory properties of the 2-oxopiperazine core.[2][3]

Deciphering the Structure-Activity Relationship: A Case Study of a Piron Metabolite

A key approach to understanding the SAR of a drug candidate is to study its metabolic fate and the biological activity of its metabolites. In the case of piron, a major metabolite, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has been synthesized and evaluated for its anti-inflammatory properties.[2][3] This metabolite is formed by the oxidation of the tolyl methyl group of piron to a carboxylic acid.[3]

Key Structural Features and Their Impact on Activity

The anti-inflammatory activity of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid was assessed using the well-established carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.[2] The results demonstrated a dose-dependent reduction in paw edema, with significant anti-inflammatory effects observed at doses of 25 and 125 mg/kg.[2]

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)Reference
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid25148.9[2]
353.2[2]
125163.1[2]
359.5[2]
Diclofenac (Reference)25155.3[2]
360.1[2]

The data reveals that the 2-oxopiperazine derivative exhibits anti-inflammatory activity comparable to that of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[2] This finding is significant as it validates the 2-oxopiperazine scaffold as a viable starting point for the development of new anti-inflammatory agents.

The presence of the exocyclic ethylidene linker and the aromatic ring system appears to be crucial for activity. Further structural modifications on the aromatic ring and the piperazine core are warranted to explore the full potential of this scaffold.

Comparative Analysis with Other Piperazine-Based Anti-Inflammatory Agents

To contextualize the performance of 2-oxopiperazine derivatives, it is essential to compare them with other piperazine-containing compounds that have demonstrated anti-inflammatory and related activities, such as COX-2 inhibition.

A series of benzhydrylpiperazine derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade.[4] One of the most potent compounds in this series, with a 4-chloro substitution on the terminal phenyl ring, exhibited a COX-2 IC50 of 0.25 µM, which is more potent than the standard COX-2 inhibitor, celecoxib (IC50 = 0.36 µM).[4]

CompoundTargetIC50 (µM)Reference
Benzhydrylpiperazine derivative (4-Cl)COX-20.25[4]
CelecoxibCOX-20.36[4]

These findings suggest that the broader piperazine scaffold is indeed a fertile ground for the discovery of potent anti-inflammatory agents. The 2-oxopiperazine core offers a distinct structural variation that may lead to compounds with unique pharmacological profiles, potentially with improved selectivity and reduced side effects.

Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]

While the direct molecular target of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid has not been explicitly reported as a COX-2 inhibitor, its comparable in vivo activity to diclofenac, a known COX inhibitor, suggests a similar mechanism of action.[2] Molecular docking studies of other heterocyclic compounds with COX-2 have revealed key interactions with amino acid residues in the active site, such as His90, Arg513, and Phe518.[6] It is plausible that 2-oxopiperazine derivatives also engage with these residues to exert their inhibitory effects.

The inflammatory process is a complex cascade of events involving various signaling pathways. The diagram below illustrates a simplified overview of the inflammatory pathway and the potential points of intervention for anti-inflammatory drugs.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_enzyme_activity Enzymatic Cascade cluster_physiological_effect Physiological Effect cluster_drug_intervention Therapeutic Intervention Stimulus Pathogen, Injury Immune_Cells Immune Cells (e.g., Macrophages) Stimulus->Immune_Cells Activates Arachidonic_Acid Arachidonic Acid Immune_Cells->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Oxopiperazine 2-Oxopiperazine Agents Oxopiperazine->COX2 Inhibits Carrageenan_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Acclimatization Animal Acclimatization Grouping Grouping & Fasting Acclimatization->Grouping Dosing Drug Administration (p.o. or i.p.) Grouping->Dosing Inflammation_Induction Carrageenan Injection Dosing->Inflammation_Induction 1 hour post-dosing Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Paw_Volume_Measurement Measure at intervals Calculation Calculation of Edema & % Inhibition Paw_Volume_Measurement->Calculation Statistics Statistical Analysis Calculation->Statistics

Caption: Workflow for the carrageenan-induced paw edema assay.

Future Directions and Conclusion

The 2-oxopiperazine scaffold represents a promising avenue for the development of novel anti-inflammatory agents. The comparable in vivo activity of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid to diclofenac underscores the potential of this heterocyclic core. Future research should focus on a systematic exploration of the SAR of the 2-oxopiperazine ring through the synthesis and evaluation of a diverse library of analogs. Key areas for modification include:

  • Substituents on the aromatic ring: Investigating the effect of electron-donating and electron-withdrawing groups on potency and selectivity.

  • Modifications of the exocyclic linker: Exploring different lengths and rigidities of the linker connecting the piperazine core to the aromatic moiety.

  • Substitutions on the piperazine ring: Introducing various functional groups at the N1 and other available positions of the piperazine ring to modulate physicochemical properties and target engagement.

Furthermore, detailed mechanistic studies, including in vitro enzyme inhibition assays (e.g., COX-1/COX-2) and cell-based assays to measure the inhibition of pro-inflammatory cytokine production, are crucial to elucidate the precise mechanism of action and to guide further lead optimization.

References

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3653–3666. [Link]

  • Dmitriev, M. V., Khramtsova, E. E., Apuskin, D. Y., Andreev, A. I., Kovalenko, I. I., Maslivets, A. N., & Mokrushin, I. V. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2013). Synthesis and biological evaluation of some new pyrazolyl-thiazolone hybrids as anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 653-660.
  • Dmitriev, M. V., Khramtsova, E. E., Apuskin, D. Y., Andreev, A. I., Kovalenko, I. I., & Maslivets, A. N. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. ResearchGate. [Link]

  • Kumar, A., Sharma, S., Kumar, D., Singh, A., & Srivastava, S. K. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 12(12), 2055-2069. [Link]

  • Benyahia, S., & Cheref, A. (2018). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. Journal of Applied Pharmaceutical Science, 8(10), 063-070.
  • Li, S., Zhang, Z., & Sun, J. (2026).
  • Ahmad, A., Husain, A., Khan, S. A., & Mujeeb, M. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Chemical Sciences, 118(3), 255-260.
  • Hassan, M. A., El-Gamal, M. I., Ibrahim, H. S., & El-Din, M. M. G. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 150, 107623. [Link]

  • Reddy, C. S., & Nagaraj, A. (2025). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 18(1), 1-8.
  • S, S., & S, S. (2019). Molecular docking analysis of doronine derivatives with human COX-2. Journal of Applied Pharmaceutical Science, 9(7), 063-069.
  • El-Damasy, D. A., Abd-Elrahman, H. I., & El-Ashmawy, M. B. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(37), 25869-25884.
  • Liu, Z. P., Gong, C. D., Xie, L. Y., Du, X. L., Li, Y., & Qin, J. (2019). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Acta Chimica Slovenica, 66(2), 421-426.
  • Al-Ostoot, F. H., & Al-Tamimi, A. M. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
  • El-Gazzar, A. B. A., Gaafar, A. A. M., & El-Fallah, M. F. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry, 9, 1740-1750.
  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 20(6), 724-735.
  • Glavač, N. K., Kovač, J., Stanković, N., Ranđelović, D., Boroja, M., & Opsenica, D. M. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 1-14.
  • Deb, P. K., & Al-Attas, S. A. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 15(7), 829. [Link]

  • Khan, I., Ullah, H., Asim, M. H., & Al-Harrasi, A. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports, 15(1), 1-15.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2013). Synthesis and biological evaluation of some new pyrazolyl-thiazolone hybrids as anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 653-660.
  • Kumar, A., Sharma, S., Kumar, D., Singh, A., & Srivastava, S. K. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 12(12), 2055-2069.
  • Ten, A., Koizhaiganova, R., Bissenbay, D., & Tursynova, B. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

Sources

Comparative

Validation of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate as a Key Building Block in Medicinal Chemistry

Executive Summary & Chemical Context The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of countless CNS, cardiovascular, and anti-infective therapeutics. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of countless CNS, cardiovascular, and anti-infective therapeutics. However, standard saturated piperazines often suffer from high basicity (pKa ~9.8), leading to hERG channel inhibition, phospholipidosis, and rapid metabolic clearance.

The introduction of an amide carbonyl into the ring to form an oxopiperazine significantly reduces basicity, mitigating these off-target liabilities while introducing conformational rigidity that is highly prized for designing α-helix mimetics[1]. Taking this structural evolution further, Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (and its methyl analog) emerges as a highly versatile, bifunctional building block. By incorporating an exocyclic double bond conjugated with an ester, this molecule acts not just as a structural core, but as a dynamic synthetic hub capable of tautomerization, Michael additions, and 1,3-dipolar cycloadditions to construct complex annelated pharmacophores[2]. Furthermore, this specific ylidene-acetate motif is actively investigated as a key metabolite and bioisostere in the development of novel, low-toxicity non-steroidal anti-inflammatory drugs (NSAIDs)[3].

Structural & Physicochemical Comparison

To objectively validate the utility of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate, we must benchmark it against its saturated counterpart (1-Boc-3-oxopiperazine) and its linear precursor (Ethylenediamine). The data below highlights how the ylidene-acetate moiety fundamentally alters the physicochemical profile of the scaffold.

MetricEthyl 2-(3-oxopiperazin-2-ylidene)acetate1-Boc-3-oxopiperazineEthylenediamine
Molecular Weight 184.19 g/mol 200.23 g/mol 60.10 g/mol
Reactive Sites Exocyclic alkene, NH, esterNH (secondary amine)Two primary amines
Conformational Rigidity High (sp² hybridized centers)Moderate (chair/boat)Low (highly flexible)
pKa (Calculated) ~7.2 (Reduced basicity)~7.8~10.0, 7.0
Primary Synthetic Utility Annelated heterocycles, NSAID analogsLinear amide couplingsSimple linker/chelator
Metabolic Liability Low (Sterically hindered, amide core)Moderate (Boc cleavage risk)High (Oxidative deamination)

Reactivity Profiling & Synthetic Workflows

The defining advantage of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate over saturated oxopiperazines is its dynamic reactivity. In acidic media, the enamine-like exocyclic double bond undergoes a proton-shift tautomerization to form an azomethine ylide (a transient 1,3-dipole). This intermediate can be seamlessly trapped by electron-deficient dipolarophiles (such as N-arylmaleimides) to yield complex pyrrolo[1,2-a]pyrazine architectures in a single step[2].

SyntheticWorkflow A Ethylenediamine + Diethyl acetylenedicarboxylate B Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (Bifunctional Core) A->B Condensation (0°C to RT) C Acid-Catalyzed Tautomerization B->C AcOH / MeOH D Azomethine Ylide (Transient Dipole) C->D Proton Shift E 1,3-Dipolar Cycloaddition (N-Arylmaleimide) D->E Dipolarophile Trapping F Pyrrolo[1,2-a]pyrazine (Annelated Scaffold) E->F Stereoselective Cyclization

Workflow demonstrating tautomerization and cycloaddition of the oxopiperazine building block.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for experimental choices and built-in quality control checkpoints.

Protocol A: Synthesis of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate
  • Causality & Rationale: The reaction relies on the condensation of ethylenediamine with diethyl acetylenedicarboxylate. The dropwise addition of the diamine at strictly controlled sub-zero temperatures is critical; it prevents uncontrolled bis-alkylation and suppresses the formation of polymeric byproducts caused by the highly exothermic nature of the initial Michael addition.

  • Step-by-Step Procedure:

    • Dissolve diethyl acetylenedicarboxylate (1.0 eq) in anhydrous ethanol (0.5 M) and cool the reaction flask to 0 °C under an inert argon atmosphere.

    • Dissolve ethylenediamine (1.05 eq) in anhydrous ethanol and add dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 12 hours to facilitate the intramolecular lactamization.

    • Concentrate the solvent in vacuo. Recrystallize the crude yellow solid from ethyl acetate/hexanes to afford the pure product.

  • Validation & Quality Control: The success of the cyclization is validated by FTIR spectroscopy. The disappearance of the linear ester C=O stretch (typically ~1735 cm⁻¹) and the emergence of a distinct lactam C=O stretch (~1660 cm⁻¹) alongside the conjugated ester (~1710 cm⁻¹) confirms ring closure.

Protocol B: 1,3-Dipolar Cycloaddition to Pyrrolo[1,2-a]pyrazines
  • Causality & Rationale: Refluxing the ylidene-acetate in methanol with a catalytic-to-equimolar amount of acetic acid forces the thermodynamic equilibrium toward the azomethine ylide tautomer. Without the acidic proton source, the enamine remains stable and unreactive toward the dipolarophile[2].

  • Step-by-Step Procedure:

    • Suspend Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (1.0 eq) and N-phenylmaleimide (1.1 eq) in a 1:1 mixture of anhydrous methanol and glacial acetic acid (0.2 M).

    • Heat the reaction mixture to reflux (approx. 65 °C) for 18 hours under continuous stirring.

    • Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1).

    • Upon completion, cool the mixture to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (3x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography.

  • Validation & Quality Control: The stereochemical outcome of the cycloaddition (endo vs. exo) must be validated using 2D NOESY NMR. The presence of spatial cross-peaks between the newly formed bridgehead protons and the adjacent piperazine ring protons confirms the relative stereochemistry of the annelated system.

Pharmacological Advantages: The Oxopiperazine Paradigm

Beyond synthetic utility, the oxopiperazine core offers profound pharmacological advantages. Due to the inherent conformational constraints of the system, oxopiperazine dimers and oligomers can accurately span the length of an α-helix, superimposing functional groups onto the i, i+4, and i+7 positions[1]. This makes them exceptional non-peptidic scaffolds for disrupting protein-protein interactions.

Furthermore, the ylidene-acetate derivative mimics the active enolic/acidic pharmacophores found in many NSAIDs. Recent in vivo studies have validated that metabolites containing the (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl) motif exhibit pronounced anti-inflammatory activity while bypassing the severe gastrointestinal and cardiovascular toxicities associated with traditional NSAIDs like diclofenac[3].

MetabolicLogic A Standard Piperazine (pKa ~9.8) C High hERG Liability & Rapid Clearance A->C Protonated at pH 7.4 B Oxopiperazine Core (pKa ~7.5) D Reduced Off-Target Binding B->D Amide electron withdrawal E Conformational Rigidity (α-Helix Mimetic) B->E sp2 hybridization F Optimized PK/PD Profile D->F E->F

Pharmacological logic comparing standard piperazines to the conformationally rigid oxopiperazine core.

References

  • Oligooxopiperazines as Nonpeptidic α-Helix Mimetics Source: Organic Letters, ACS Publications URL:[Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid Source: Molbank, MDPI URL:[Link]

  • The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides Source: Chemistry and Materials Research, David Publishing URL:[Link]

Sources

Validation

Efficacy of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate derivatives compared to known NSAIDs.

Efficacy of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate Derivatives vs. Traditional NSAIDs: A Comparative Guide Executive Summary & Mechanistic Rationale Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate Derivatives vs. Traditional NSAIDs: A Comparative Guide

Executive Summary & Mechanistic Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen remain the gold standard for managing acute and chronic inflammation. However, their chronic use is severely limited by gastrointestinal (GI), hepatic, and renal toxicities driven by non-selective cyclooxygenase (COX) inhibition and direct mucosal irritation.

Recent advancements in medicinal chemistry have identified 3-oxopiperazin-2-ylidene derivatives—specifically compounds related to ethyl 2-(3-oxopiperazin-2-ylidene)acetate and its synthesized metabolites like (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid—as highly potent alternatives[1][2]. The rigid oxopiperazine ring mimics the bioactive β-turn structural motif of proteins, allowing for precise three-dimensional engagement with inflammatory targets[3]. Crucially, these derivatives exhibit a profound analgesic and anti-inflammatory profile comparable to diclofenac, but with near-zero ulcerogenic liability[1][2]. This is mechanistically attributed to the absence of the highly acidic free carboxylate groups that typically cause direct topical damage to the gastric mucosa, combined with a more favorable COX-1/COX-2 modulation profile.

Comparative Efficacy and Safety Data

To objectively evaluate the performance of oxopiperazine derivatives, we compare the in vivo efficacy of the primary piron metabolite, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid (Compound 1), against standard NSAIDs.

Table 1: In Vivo Anti-Inflammatory and Toxicity Profile Comparison

Compound / DrugChemical ClassDose (mg/kg)Peak Edema Inhibition (%)Ulcerogenic EffectAcute Toxicity Profile
Compound 1 [2]Oxopiperazine derivative25 – 12548.9% – 63.1%None observedVery Low
Piron (Parent) [2]Oxopiperazine derivative50~55.0%None observedVery Low
Diclofenac Sodium [2]Arylalkanoic acid (Standard)10 – 5050.0% – 65.0%High (Gastric lesions)Moderate (Hepatic/GI risk)
Ibuprofen [2]Propionic acid derivative50 – 10040.0% – 55.0%ModerateModerate

Data synthesized from carrageenan-induced paw edema models evaluated at 1h and 3h post-induction.[2]

Experimental Methodology: Self-Validating In Vivo Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol outlines the standard Carrageenan-Induced Paw Edema model used to validate the efficacy of oxopiperazine derivatives[2]. This system is self-validating because the localized inflammatory response (edema) is directly proportional to the volume of fluid displaced, providing an objective, quantifiable metric of COX-mediated vascular permeability.

Step 1: Animal Preparation & Randomization

  • Acquire adult male Wistar rats (180–220 g). Acclimate for 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle).

  • Randomize animals into four groups (n=6 per group): Vehicle Control (1% Tween-80), Positive Control (Diclofenac sodium, 25 mg/kg), Low-Dose Test (Compound 1, 25 mg/kg), and High-Dose Test (Compound 1, 125 mg/kg).

Step 2: Compound Administration

  • Administer the test compounds, diclofenac, or vehicle via oral gavage.

  • Causality Check: Oral administration is chosen to evaluate both systemic absorption and potential gastrointestinal ulceration, mimicking the intended clinical route for NSAIDs.

Step 3: Induction of Inflammation

  • One hour post-administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.

  • Causality Check: Carrageenan triggers a biphasic inflammatory response. The early phase (0-1h) is mediated by histamine and serotonin, while the delayed phase (1-3h) is strictly driven by prostaglandin synthesis (COX activity).

Step 4: Plethysmometric Evaluation

  • Measure paw volume using a water plethysmometer immediately before carrageenan injection (baseline, V0​ ), and at 1h and 3h post-injection ( Vt​ ).

  • Calculate Edema Inhibition (%): Inhibition=[1−Vt​(control)−V0​(control)Vt​(test)−V0​(test)​]×100 .

Step 5: Gastric Tolerability Assessment

  • Euthanize animals 6 hours post-experiment. Excise the stomach, open along the greater curvature, and examine under a stereomicroscope to calculate the Ulcerogenic Index (UI).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent downstream effects of traditional NSAIDs versus oxopiperazine derivatives on the arachidonic acid cascade.

G AA Arachidonic Acid (Phospholipid Release) COX2 COX-2 Enzyme (Inducible) AA->COX2 Inflammatory Stimulus COX1 COX-1 Enzyme (Constitutive) AA->COX1 Basal Metabolism PGE2 Inflammatory Prostaglandins (Pain, Fever, Edema) COX2->PGE2 PG_GI Protective Prostaglandins (Gastric Mucosa Maintenance) COX1->PG_GI Oxo Oxopiperazine Derivatives (e.g., Compound 1) Oxo->COX2 Strong Inhibition (Reduces Edema) Oxo->COX1 Minimal Inhibition (Preserves GI Tract) Trad Traditional NSAIDs (e.g., Diclofenac) Trad->COX2 Strong Inhibition (Reduces Edema) Trad->COX1 Strong Inhibition (Causes Ulceration)

Mechanistic pathway comparing Oxopiperazine derivatives and traditional NSAIDs.

Conclusion

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate derivatives and their downstream metabolites represent a highly promising evolution in anti-inflammatory drug design. By leveraging the rigid oxopiperazine scaffold to mimic protein β-turns[3], these compounds achieve an anti-edematous efficacy of up to 63.1%—matching the clinical potency of diclofenac—while completely circumventing the ulcerogenic toxicity that plagues traditional arylalkanoic acids[2]. For drug development professionals, this scaffold provides a validated, low-toxicity platform for next-generation analgesic therapeutics.

References

  • Dmitriev, M.V., Khramtsova, E.E., Apushkin, D.Y., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI Molbank. Available at:[Link]

  • Lee, J., et al. (2014). Bioactive small molecules with a Δ5-2-oxopiperazine moiety. ResearchGate / Journal of Combinatorial Chemistry. Available at:[Link]

Sources

Comparative

The Strategic Advantage of Ethyl 2-(3-oxopiperazin-2-ylidene)acetate in Combinatorial Library Design: A Comparative Guide

Introduction: The Demand for Privileged Scaffolds In modern drug discovery, combinatorial chemistry relies heavily on the selection of "privileged scaffolds"—core structures capable of displaying diverse functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Demand for Privileged Scaffolds

In modern drug discovery, combinatorial chemistry relies heavily on the selection of "privileged scaffolds"—core structures capable of displaying diverse functional groups in precisely defined three-dimensional orientations. While linear peptides and simple heterocycles have historically dominated library design, they often suffer from poor metabolic stability or a lack of conformational rigidity.

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate has emerged as a superior alternative. This scaffold combines a rigid 2-oxopiperazine core—a well-documented β -turn mimetic [1]—with a highly reactive exocyclic enoate. As an application scientist, I have observed that the true power of this molecule lies in its orthogonal reactivity, which allows for the rapid, late-stage generation of vast structural diversity from a single precursor.

Mechanistic Rationale: Why This Scaffold Outperforms

The superiority of ethyl 2-(3-oxopiperazin-2-ylidene)acetate stems from its unique electronic properties. The molecule features a "push-pull" conjugated system involving the secondary amine, the lactam carbonyl, and the exocyclic double bond.

Depending on the reaction environment, this scaffold exhibits remarkable tautomeric flexibility:

  • In Neutral/Basic Media: It exists primarily as an enamine, acting as a potent dinucleophile or Michael acceptor.

  • In Acidic Media: It tautomerizes into an imine intermediate, transforming the scaffold into a reactive 1,3-dipole capable of undergoing cascade cycloadditions with dipolarophiles (such as N -arylmaleimides) [2].

This pH-dependent reactivity switch allows chemists to divert the same starting material into entirely different skeletal classes (e.g., spirocycles, fused polycycles, or heavily substituted monocycles), a critical advantage in split-and-pool combinatorial synthesis.

ScaffoldFeatures Core Ethyl 2-(3-oxopiperazin-2-ylidene)acetate Site1 Secondary Amine (N4) (Alkylation/Acylation) Core->Site1 Site2 Lactam Motif (N1-C3) (H-bond donor/acceptor) Core->Site2 Site3 Exocyclic Enoate (C2=C') (Michael Addition/Cycloaddition) Core->Site3 Site4 Ester Group (Amidation/Hydrolysis) Core->Site4

Fig 1. Orthogonal reaction sites of the ethyl 2-(3-oxopiperazin-2-ylidene)acetate scaffold.

Objective Comparison: Performance Benchmarking

To objectively evaluate its utility, we must benchmark ethyl 2-(3-oxopiperazin-2-ylidene)acetate against traditional combinatorial building blocks: Linear Dipeptides and Unsubstituted Diketopiperazines (DKPs).

Table 1: Quantitative and Qualitative Comparison of Combinatorial Scaffolds

ParameterEthyl 2-(3-oxopiperazin-2-ylidene)acetateLinear DipeptidesUnsubstituted DKPs
Conformational Rigidity High (Locked by exocyclic double bond)Low (Highly flexible)Moderate (Standard cyclic constraints)
Orthogonal Diversification Sites 4 (N1, N4, C=C, Ester)2 (N-terminus, C-terminus)2-3 (N1, N4, C-alpha)
Late-Stage Cycloaddition Excellent (Acts as dipole/dinucleophile)Poor (Requires pre-functionalization)Poor (Lacks reactive pi-system)
β -Turn Mimicry Excellent (Ideal vector alignment) [3]Poor (Entropy penalty upon binding)Good (Dependent on substituents)
Metabolic Stability (t1/2) >120 min (Protease-resistant lactam)<30 min (Rapid enzymatic cleavage)>120 min (Protease-resistant)

Data Interpretation: While DKPs offer good metabolic stability, they lack the reactive exocyclic π -system necessary for rapid, late-stage skeletal diversification. Ethyl 2-(3-oxopiperazin-2-ylidene)acetate bridges this gap, offering both the stability of a cyclic peptidomimetic and the hyper-reactivity of an enoate.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality for each critical step is explicitly defined to aid in troubleshooting and optimization.

Protocol 1: Synthesis of the Core Scaffold

Objective: Prepare the ethyl 2-(3-oxopiperazin-2-ylidene)acetate building block via condensation.

  • Preparation: Dissolve diethyl acetylenedicarboxylate (DEAD, 10.0 mmol) in 50 mL of anhydrous methanol. Cool the reaction flask to 0 °C using an ice bath.

  • Controlled Addition: Prepare a solution of ethylenediamine (10.0 mmol) in 20 mL of methanol. Add this dropwise to the DEAD solution over 1 hour using a syringe pump.

    • Causality: DEAD is highly electrophilic. Dropwise addition at low temperatures ensures a 1:1 mono-condensation and prevents exothermic polymerization or bis-alkylation.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

    • Validation: Monitor the reaction via LC-MS. The acyclic intermediate should transition completely to the cyclized lactam mass ( [M+H]+=185.1 ).

  • Purification: Concentrate the mixture under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure scaffold as a crystalline solid.

Protocol 2: Combinatorial Diversification via Cascade Cycloaddition

Objective: Generate a library of annelated 2-oxopiperazines (fused pyrrolo-pyrazines) via 1,3-dipolar cycloaddition [2].

  • Distribution: Dispense the core scaffold (0.1 mmol per well) into a 96-well glass-lined reactor block.

  • Reagent Addition: Add a diverse panel of N -arylmaleimides (0.12 mmol, 1.2 equiv) to the respective wells.

  • Catalytic Activation: Suspend the reagents in 1.0 mL of a 1:1 (v/v) mixture of methanol and glacial acetic acid.

    • Causality: Acetic acid is not merely a solvent; it acts as a catalyst to drive the tautomerization of the enamine into the highly reactive imine dipole, enabling the cycloaddition cascade.

  • Thermal Cyclization: Seal the reactor block and heat to 65 °C for 4 hours with orbital shaking.

  • Validation & Isolation: Evaporate the solvent using a centrifugal evaporator. Dissolve the crude products in DMSO and analyze a subset via LC-MS. The presence of the [M+H]+ corresponding to the cycloaddition adduct confirms successful library generation. Purify via automated preparative HPLC.

Workflow Start Ethylenediamine + Diethyl acetylenedicarboxylate Scaffold Ethyl 2-(3-oxopiperazin-2-ylidene)acetate (Core Scaffold) Start->Scaffold Condensation Split Split-and-Pool / Parallel Diversification Scaffold->Split Path1 1,3-Dipolar Cycloaddition (e.g., N-Arylmaleimides) Split->Path1 Path2 N4-Alkylation/Acylation (e.g., Acid Chlorides) Split->Path2 Path3 Ester Amidation (e.g., Primary Amines) Split->Path3 Lib1 Spiro/Fused Polycyclic Library Path1->Lib1 Cyclization Lib2 N-Substituted Oxopiperazine Library Path2->Lib2 Substitution Lib3 Peptidomimetic Amide Library Path3->Lib3 Transamidation

Fig 2. Combinatorial workflow utilizing orthogonal reactivity for diverse library generation.

Conclusion

The integration of ethyl 2-(3-oxopiperazin-2-ylidene)acetate into combinatorial chemistry workflows provides a distinct strategic advantage. By leveraging its unique push-pull electronics and pH-dependent tautomerization, researchers can bypass the limitations of traditional linear peptides and rigid DKPs. This scaffold not only ensures the metabolic stability required for downstream in vivo applications but also provides the orthogonal reactivity necessary to explore vast, complex chemical spaces rapidly.

References

  • Kim, J., Lee, W. S., Koo, J., Lee, J., & Park, S. B. (2014). "Synthesis and library construction of privileged tetra-substituted Δ5-2-oxopiperazine as β-turn structure mimetics." ACS Combinatorial Science, 16(1), 24-32. Available at:[Link]

  • Medvedeva, S. M., & Shikhaliev, K. S. (2015). "The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides." Journal of Materials Science and Engineering A, 5(7-8), 318-321. Available at:[Link]

  • De Risi, C., Pelà, M., Pollini, G. P., Trapella, C., & Zanirato, V. (2010). "Mastering chiral substituted 2-oxopiperazines." Tetrahedron: Asymmetry, 21(3), 255-274. Available at:[Link]

Validation

Assessing the "privileged scaffold" status of the 2-oxopiperazine core.

Assessing the "Privileged Scaffold" Status of the 2-Oxopiperazine Core: A Comparative Guide for Drug Design In the landscape of modern drug discovery, targeting complex protein-protein interactions (PPIs) and highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the "Privileged Scaffold" Status of the 2-Oxopiperazine Core: A Comparative Guide for Drug Design

In the landscape of modern drug discovery, targeting complex protein-protein interactions (PPIs) and highly specific receptor pockets requires molecular architectures that transcend the limitations of traditional flat heterocycles or highly flexible linear peptides. As a Senior Application Scientist, I frequently evaluate structural motifs for library design. Among these, the 2-oxopiperazine core has unequivocally earned its status as a "privileged scaffold."

This guide provides an objective, data-driven comparison of the 2-oxopiperazine scaffold against common alternatives, detailing the mechanistic rationale behind its superior performance and providing self-validating experimental protocols for its evaluation.

Structural Superiority: The Mechanistic Rationale

The 2-oxopiperazine ring is a conformationally restricted, six-membered heterocycle featuring an amide bond. This seemingly simple modification from a standard piperazine ring fundamentally alters the molecule's physicochemical and spatial properties, making it an ideal peptidomimetic[1]().

  • Conformational Pre-organization: Unlike linear peptides that suffer massive entropic penalties upon binding, the 2-oxopiperazine core adopts a stable half-chair conformation. This rigidifies the backbone, allowing it to precisely project side chains in a vectorial manner that mimics the i , i+4 , and i+7 residues of a canonical α -helix[2]().

  • Chiral Discrimination: While aromatic helix mimetics (e.g., terphenyls) effectively project hydrophobic side chains, they lack a chiral backbone. The amino acid-derived 2-oxopiperazine scaffold retains backbone chirality, enabling it to effectively discriminate between chiral protein pockets and reduce off-target toxicity[2]().

  • ADME Optimization: Standard piperazines possess two secondary amines, often leading to high basicity, hERG liabilities, and poor membrane permeability. Converting one amine to an amide (2-oxopiperazine) lowers the overall pKa, introduces a hydrogen-bond acceptor, and dramatically improves oral bioavailability[3]().

Table 1: Physicochemical and Peptidomimetic Comparison
PropertyStandard PiperazineAromatic Mimetics (Terphenyls)2-Oxopiperazine Scaffold
Basicity (pKa) High (~9.8)Low/NeutralTunable (Amide + Amine)
Backbone Chirality AchiralAchiralChiral (Amino acid derived)
Conformational State Highly flexible (Chair)Rigid (Planar/Twisted)Restricted (Half-chair)
Proteolytic Stability ModerateHighHigh (Non-peptidic amide)
Primary Application Solubilizing group, linkerHydrophobic PPI disruption α -helix / turn mimicry

Scaffold Morphing & Target Validation Workflow

The transition from a high-throughput screening (HTS) hit to a viable lead often relies on scaffold morphing. Substituting a problematic core with a 2-oxopiperazine ring can rescue a program by optimizing both target affinity and pharmacokinetic properties.

Workflow Hit High-Throughput Screening Hit (Sub-optimal ADME/Tox) Morphing Scaffold Morphing (Introduce 2-Oxopiperazine Core) Hit->Morphing Identify pharmacophores Optimization Vectorial Side-Chain Projection (Mimic i, i+4, i+7 residues) Morphing->Optimization Conformational restriction Validation Target Engagement Validation (CETSA & 2D-NMR) Optimization->Validation Synthesize library Lead Optimized Lead Compound (High Selectivity & Stability) Validation->Lead Confirm binding & structure

Workflow for 2-oxopiperazine scaffold morphing and target validation.

Quantitative Performance Data

Recent literature validates the 2-oxopiperazine core across diverse, high-value therapeutic targets. By acting as a structural anchor, it enables remarkable selectivity indices (SI) and binding affinities.

Table 2: Biological Activity of Recent 2-Oxopiperazine Derivatives
Lead CompoundTargetIndicationKey Performance MetricRef
XW19 GPX4 (Ferroptosis)Oral CancerIC 50​ = 0.71 μM; Selectivity Index (SI) = 1200[4]()
Compound 23 MC4R AgonistObesityHigh binding affinity; Orally bioavailable[3]()
Compound 8 PEX5-PEX14 PPITrypanosomiasisK i​ = 53 μM (Disruption of native PPI)[5]()

Self-Validating Experimental Protocols

To objectively assess the utility of a synthesized 2-oxopiperazine library, researchers must employ rigorous, self-validating assays. Below are the gold-standard protocols for structural confirmation and target engagement.

Protocol A: Validating Target Engagement via Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that the 2-oxopiperazine derivative directly binds its target (e.g., GPX4) inside living cells, validating both permeability and affinity[4]().

  • Cell Incubation: Culture target cells (e.g., Cal27 oral cancer cells) to 70% confluency. Treat with the 2-oxopiperazine ligand (e.g., 5 μM) or DMSO vehicle for 2 hours at 37°C.

    • Causality: Treating intact cells ensures that the compound can traverse the lipid bilayer and engage the target within a physiologically relevant, crowded intracellular environment.

  • Thermal Denaturation: Harvest cells, resuspend in PBS, and divide into equal aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 75°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heat induces protein unfolding. If the 2-oxopiperazine ligand is bound to the target pocket, it thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ) higher compared to the unbound state.

  • Lysis and Isolation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: This step separates the denatured, precipitated proteins (pellet) from the correctly folded, ligand-stabilized proteins (supernatant).

  • Quantification: Analyze the soluble supernatant via Western Blotting using target-specific antibodies. Calculate the ΔTm​ .

    • Causality: Western blotting provides a highly specific readout, confirming direct target engagement without the steric hindrance of fluorescent or radioactive tags on the ligand.

Protocol B: Conformational Analysis via Circular Dichroism (CD) Spectroscopy

Purpose: To confirm that the oligooxopiperazine scaffold successfully mimics the secondary structure of a native α -helix[2]().

  • Sample Preparation: Dissolve the synthesized oxopiperazine derivative in a 20% Trifluoroethanol (TFE)/Water mixture to a final concentration of 50 μM.

    • Causality: TFE lowers the dielectric constant of the solvent. This mimics the hydrophobic interior of a protein-protein interface, promoting and stabilizing the intramolecular hydrogen bonds required for helix formation.

  • Spectral Scanning: Transfer the sample to a 1 mm path-length quartz cuvette. Acquire CD spectra from 190 nm to 250 nm at 25°C using a spectropolarimeter.

    • Causality: The chiral backbone will interact with circularly polarized light. A successful α -helix mimic will display characteristic molar ellipticity minima at approximately 208 nm and 222 nm.

  • Thermal Unfolding Analysis: Monitor the ellipticity at 222 nm while increasing the temperature from 25°C to 85°C at a rate of 1°C/min.

    • Causality: This assesses thermodynamic stability. A linear, non-cooperative unfolding curve proves that the scaffold is highly pre-organized and conformationally constrained, unlike native peptides which exhibit sharp, cooperative unfolding transitions.

Conclusion

The 2-oxopiperazine core is not merely a structural novelty; it is a highly engineered, privileged scaffold. By combining the proteolytic stability of non-peptidic molecules with the chiral, spatially defined projection of native amino acids, it bridges the gap between small molecules and biologics. For drug development professionals targeting elusive PPIs or seeking to optimize the ADME profiles of basic piperazine hits, integrating the 2-oxopiperazine framework is a scientifically sound and field-proven strategy.

Sources

Comparative

Comparative Anti-Inflammatory Activity: Diclofenac vs. Selective COX-2 Inhibitors and Multi-Target Agents

As drug development evolves, the benchmarking of classical non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac against selective COX-2 inhibitors (e.g., Celecoxib) and pleiotropic natural agents (e.g., Curcumi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development evolves, the benchmarking of classical non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac against selective COX-2 inhibitors (e.g., Celecoxib) and pleiotropic natural agents (e.g., Curcumin) is critical. Diclofenac is a highly effective, non-selective COX inhibitor, but its long-term utility is frequently dose-limited by gastrointestinal and cardiovascular toxicities [1].

This guide provides a comprehensive, objective comparison of Diclofenac's anti-inflammatory performance against alternative therapeutic agents. Designed for application scientists and pharmacologists, it details the mechanistic rationales, validated in vitro and in vivo protocols, and comparative experimental data required to evaluate novel anti-inflammatory pipeline candidates.

Mechanistic Rationale & Pathway Targeting

To objectively compare these agents, we must first isolate their pharmacodynamic targets within the arachidonic acid cascade. Diclofenac competitively inhibits both the constitutive Cyclooxygenase-1 (COX-1) and the inducible Cyclooxygenase-2 (COX-2)[1]. Celecoxib was engineered to selectively target the COX-2 pocket, sparing COX-1 to maintain gastric mucosal integrity. Conversely, Curcumin acts as a multi-target agent, inhibiting COX-2 while simultaneously downregulating pro-inflammatory cytokines (TNF-α, IL-1β) via NF-κB suppression [2].

Mechanism AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive / Gastric Protection) AA->COX1 COX2 COX-2 Enzyme (Inducible / Inflammation) AA->COX2 PGs Prostaglandins (PGE2, PGI2, TXA2) COX1->PGs COX2->PGs Inflam Inflammation, Edema & Pain PGs->Inflam Diclo Diclofenac (Non-selective NSAID) Diclo->COX1 Diclo->COX2 Cele Celecoxib (COX-2 Selective) Cele->COX2 Curc Curcumin (Multi-target Agent) Curc->COX2 Curc->Inflam Cytokine Inhibition

Fig 1: Pharmacodynamic targeting of the COX pathway by Diclofenac, Celecoxib, and Curcumin.

Experimental Protocols: A Self-Validating System

To establish trustworthiness in your comparative data, assays must be strictly controlled. Below are the field-standard methodologies for evaluating in vitro enzyme inhibition and in vivo acute inflammation.

Protocol A: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening

Causality & Principle: Traditional assays measure prostaglandin production via complex ELISAs. To increase throughput and direct enzyme kinetic observation, the measures the peroxidase component of the COX enzyme [3]. The enzyme converts arachidonic acid to PGG2, and the peroxidase reduces PGG2 to PGH2. This reduction is coupled with the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), yielding a blue color measurable at 590 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Dilute Assay Buffer concentrate (0.1 M Tris-HCl, pH 8.0). Prepare Hemin working solution (diluted in assay buffer) to provide the necessary cofactor for peroxidase activity.

  • Enzyme Preparation: Thaw ovine COX-1 and human recombinant COX-2 on ice. Dilute to a final concentration of 100 units/mL. Expert Note: Enzymes must be kept strictly on ice to prevent rapid thermal degradation of the peroxidase active site.

  • Plate Setup (96-well):

    • Background Wells: 160 µL Assay Buffer + 10 µL Hemin.

    • 100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Hemin + 10 µL COX enzyme.

    • Inhibitor Wells: 140 µL Assay Buffer + 10 µL Hemin + 10 µL COX enzyme + 10 µL test compound (Diclofenac, Celecoxib, or Curcumin dissolved in DMSO).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow drug-receptor binding equilibrium.

  • Reaction Initiation: Add 10 µL of 1 mM TMPD, immediately followed by 10 µL of Arachidonic Acid to all wells.

  • Kinetic Measurement: Read absorbance at 590 nm every 30 seconds for 5 minutes. Calculate the rate of reaction (ΔAbs/min) in the linear phase to determine the IC50.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality & Principle: The carrageenan model is the gold standard for acute inflammation because it is distinctly biphasic. The early phase (0–2 hours) is driven by histamine and serotonin release, while the late phase (3–5 hours) is heavily mediated by COX-2-derived prostaglandins and neutrophil infiltration [2]. Measuring at the 3-hour and 24-hour marks specifically isolates the efficacy of COX inhibitors like Diclofenac.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (180–200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6-8): Control, Disease (Carrageenan only), Diclofenac, Celecoxib, and Curcumin.

  • Dosing: Administer test compounds orally (gavage) or intraperitoneally (i.p.) 30–60 minutes prior to carrageenan injection. Expert Note: For Curcumin, nano-formulations (nC) are recommended over conventional suspensions due to poor aqueous bioavailability.

  • Induction: Inject 0.1 mL of 1% λ-carrageenan (suspended in sterile 0.9% saline) into the subplantar tissue of the right hind paw.

  • Plethysmometry: Measure paw volume using a water displacement plethysmometer immediately before injection (Baseline, V0​ ) and at 1, 3, 5, and 24 hours post-injection ( Vt​ ).

  • Calculation: Calculate Edema Inhibition (%) = [(Vt​−V0​)control​−(Vt​−V0​)treated​]/(Vt​−V0​)control​×100 .

Quantitative Data Presentation

The following tables synthesize established literature values, providing a benchmark for evaluating new pipeline compounds against Diclofenac.

Table 1: In Vitro COX Isozyme Selectivity (IC50 Values)

Diclofenac demonstrates potent inhibition of both isoforms, leaning slightly toward COX-2. In contrast, Celecoxib shows profound COX-2 selectivity, which correlates with its reduced gastrointestinal toxicity profile [1].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 / COX-2)Clinical Classification
Diclofenac 0.0760.026~2.9Non-selective / Slight COX-2 preference
Celecoxib 82.06.8~12.0Highly COX-2 Selective
Indomethacin 0.0090.310~0.03Highly COX-1 Selective

(Note: IC50 values can vary based on assay conditions; the above represents normalized whole-blood and purified enzyme assay consensus data).

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan Paw Edema)

Recent studies highlight the synergistic potential of combining low-dose Diclofenac with multi-target natural agents like Curcumin nanoparticles (nC) to achieve maximum edema inhibition while minimizing NSAID-related toxicity [2].

Treatment GroupDose (mg/kg)Edema Inhibition at 3 Hours (%)Edema Inhibition at 24 Hours (%)
Diclofenac Sodium (D) 5.0 (i.p.)62.4%68.1%
Curcumin Nanoparticles (nC) 200.0 (oral)48.5%55.2%
Combination (D + nC) 5.0 + 200.074.3% 81.0%

Synthesis & Application Insights

When developing a novel anti-inflammatory agent, comparing it solely to Diclofenac's raw efficacy is insufficient. A successful pipeline candidate must be evaluated on a matrix of potency (IC50) , selectivity (COX-1/COX-2 ratio) , and in vivo duration of action .

As demonstrated by the data, while Diclofenac remains one of the most potent non-selective agents available, its low COX-1/COX-2 selectivity ratio necessitates the exploration of alternatives. Formulators are increasingly looking toward nanotechnology (e.g., Curcumin nanoparticles) or combination therapies to match Diclofenac's >80% in vivo edema inhibition while bypassing the COX-1 mediated gastrointestinal damage. Ensure your internal screening cascades utilize both the TMPD-peroxidase biochemical assay for rapid selectivity screening, followed by the biphasic carrageenan model to confirm physiological efficacy.

References

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection The American Journal of Managed Care (AJMC) URL:[Link]

  • Curcumin Nanoparticles Enhance Antioxidant Efficacy of Diclofenac Sodium in Experimental Acute Inflammation Biomedicines (PubMed Central) URL:[Link]

Validation

Comprehensive Toxicity Evaluation of Novel 2-Oxopiperazine Derivatives: A Comparative Guide for Drug Development

As a privileged heterocyclic scaffold, 2-oxopiperazine is a cornerstone in the synthesis of bioactive molecules, ranging from central nervous system therapeutics to novel oncology candidates[1]. Its inherent stability an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged heterocyclic scaffold, 2-oxopiperazine is a cornerstone in the synthesis of bioactive molecules, ranging from central nervous system therapeutics to novel oncology candidates[1]. Its inherent stability and low baseline toxicity make it an attractive building block[1]. However, the functionalization of this scaffold—particularly the introduction of electrophilic warheads or highly lipophilic moieties—can drastically alter its pharmacokinetic and safety profiles.

This guide provides a rigorous, objective comparison of novel 2-oxopiperazine derivatives, evaluating their toxicity profiles against traditional alternatives. By examining the causality behind their biological behavior, we establish self-validating experimental protocols for screening these compounds during preclinical drug development.

Comparative Toxicity Profiles: Structural Modifications and Systemic Outcomes

The therapeutic window of 2-oxopiperazine derivatives is highly dependent on their structural substituents. A prime example is found in the development of Glutathione Peroxidase 4 (GPX4) inhibitors for oral cancer therapy[2].

Early-generation compounds, such as Compound 26a , utilized a chloroacetyl moiety as an electrophilic warhead. While effective at inducing ferroptosis in tumor cells, this warhead caused severe off-target toxicity[2]. In contrast, XW19 , a novel hybrid molecule integrating a 2-oxopiperazine fragment, eliminated this toxicity while maintaining a Selectivity Index (SI) of 1200[2]. Similarly, in antiviral research, scaffold morphing of phenotypic hits led to Compound 33 , a 2-oxopiperazine derivative that exhibited a strong cytotoxicity window against Dengue virus, though its development required careful monitoring of lipophilicity[3].

Quantitative Performance & Toxicity Comparison

The following table synthesizes the experimental data comparing these derivatives, highlighting the stark contrast in their safety profiles.

Compound / ScaffoldPrimary TargetIn Vitro Efficacy (IC50 / EC50)Cytotoxicity / SelectivityIn Vivo Systemic Toxicity Indicators
Compound 26a (Chloroacetyl warhead)GPX4 (Oral Cancer)2.85–13.68 μmol/L (CAL27)Poor selectivity (active against non-target cells)High: >10% body weight loss; ALT +91.8%; Spleen coefficient +146%[2]
Compound XW19 (2-Oxopiperazine hybrid)GPX4 (Oral Cancer)0.71–2.39 μmol/L (CAL27)High (SI = 1200) ; Minimal effect on SAS cellsNone: Stable body weight; Normal ALT/ALP levels; No hepatocellular injury[2]
Compound 33 (2-Oxopiperazine analog)Dengue Virus NS4B0.09–0.5 μM (Pan-serotype)Good cytotoxicity window (CC50 > 50 μM)Low: Limited primarily by high lipophilicity rather than acute biochemical toxicity[3]
ML210 (Classic alternative)GPX4 (Fibrosarcoma)Potent in HT1080 cellsInactive against oral cancer lines (IC50 > 20 μmol/L)N/A (Poor efficacy in target indication)[2]

Mechanistic Pathways of Toxicity: The Causality of Hepatic Injury

Understanding why a compound fails is as critical as knowing that it fails. The systemic toxicity observed in early derivatives like Compound 26a is not inherent to the 2-oxopiperazine core, but rather to the appended electrophilic chloroacetyl warhead[2].

The Causality of Hepatotoxicity: Electrophilic warheads are designed to form covalent bonds with target proteins (e.g., GPX4). However, in the highly metabolic environment of the liver, these reactive moieties indiscriminately alkylate off-target hepatic proteins. This non-specific binding triggers cellular stress pathways, leading to hepatocellular injury. Clinically and experimentally, this manifests as a spike in serum Alanine Aminotransferase (ALT) and a disruption of Alkaline Phosphatase (ALP) levels[2]. Furthermore, the immune system's response to this systemic stress results in significant splenic enlargement (a 146% increase in organ coefficient) and severe body weight loss[2].

By utilizing an isosteric replacement strategy and integrating the 2-oxopiperazine fragment (as seen in XW19), researchers successfully bypassed this electrophilic liability, achieving target engagement without triggering the hepatic stress cascade[2].

Mechanism cluster_toxic First-Gen Derivative (e.g., Compound 26a) cluster_safe Optimized Hybrid (e.g., XW19) C26a Chloroacetyl Warhead (Highly Electrophilic) OffTarget Off-Target Hepatic Protein Alkylation C26a->OffTarget Non-specific binding Tox Hepatocellular Injury (ALT +91.8%, Weight Loss) OffTarget->Tox Cellular stress XW19 2-Oxopiperazine Scaffold (Optimized) OnTarget Selective GPX4 Inhibition (SI=1200) XW19->OnTarget CETSA confirmed affinity Safe Tumor Suppression (Normal ALT, No Weight Loss) OnTarget->Safe Safe clearance

Mechanistic comparison of electrophilic toxicity vs. optimized 2-oxopiperazine scaffold safety.

Self-Validating Experimental Protocols for Toxicity Evaluation

To ensure scientific integrity, toxicity evaluations must be designed as self-validating systems. An isolated in vitro IC50 value is meaningless without in vivo biochemical corroboration. The following protocols detail a closed-loop workflow for evaluating 2-oxopiperazine derivatives.

Protocol A: In Vitro Cytotoxicity & Selectivity Profiling

Rationale: Before advancing to animal models, we must prove that cell death is driven by specific target engagement (e.g., ferroptosis) rather than broad-spectrum membrane disruption or basal metabolic poisoning.

  • Cell Line Selection: Seed target cells (e.g., CAL27, SCC-25 oral cancer lines) and non-target control cells (e.g., SAS cells) in 96-well plates at a density of 5 × 10³ cells/well.

  • Compound Treatment: Treat cells with a concentration gradient of the 2-oxopiperazine derivative (0.1 μM to 50 μM) for 72 hours.

  • Viability Assay: Utilize a CCK-8 assay to determine the half-maximal inhibitory concentration (IC50) for efficacy and the 50% cytotoxic concentration (CC50) for non-target cells.

  • Self-Validation Check: Calculate the Selectivity Index (SI = CC50 / IC50). An SI > 100 (such as XW19's SI of 1200) validates that the compound's mechanism is target-specific[2]. Compounds with an SI < 10 should be flagged for potential electrophilic toxicity.

Protocol B: In Vivo Hepatotoxicity & Systemic Safety Assessment

Rationale: In vitro assays cannot predict complex metabolic bottlenecks or organ-level accumulation. We measure organ coefficients and liver enzymes because the liver is the primary site of xenobiotic metabolism.

  • Model Preparation: Establish Cal27-derived xenograft models in nude mice. Once tumors reach ~100 mm³, randomize into vehicle control and treatment groups (n=7 per group)[2].

  • Administration & Observation: Administer the compound (e.g., 30 mg/kg) via the intended route. Monitor body weight bi-weekly. Crucial Causality: A body weight loss exceeding 10% is a definitive macroscopic indicator of systemic toxicity, overriding any positive tumor shrinkage data[2].

  • Biochemical Harvesting: Post-euthanasia, immediately extract blood serum. Harvest and weigh the liver and spleen to calculate organ coefficients (Organ Weight / Total Body Weight).

  • Enzymatic Analysis: Quantify serum ALT and ALP levels.

  • Self-Validation Check: Cross-reference the Tumor Growth Inhibition (TGI) rate with ALT levels. If TGI is high (e.g., 59%) but ALT is elevated (+91.8%) and spleen coefficients are enlarged (+146%), the efficacy is confounded by severe hepatocellular injury, as seen with Compound 26a[2]. A true lead candidate (like XW19) will show high TGI with baseline biochemical parameters[2].

Workflow Step1 Phase 1: In Vitro Profiling (Target vs. Non-Target Cells) Step1a Calculate Selectivity Index (SI) IC50 / CC50 Step1->Step1a Step2 Phase 2: In Vivo Efficacy (Xenograft Models) Step1->Step2 SI > 100 Validated Step2a Monitor Body Weight (Threshold: >10% Loss = Toxic) Step2->Step2a Step3 Phase 3: Biochemical Safety (Hepatocellular Assessment) Step2->Step3 TGI > 50% Achieved Step3a Measure Serum ALT/ALP & Organ Coefficients Step3->Step3a

Self-validating experimental workflow for sequential toxicity and efficacy validation.

Conclusion

The 2-oxopiperazine scaffold remains a highly valuable structural motif in drug discovery. However, as demonstrated by the comparative analysis of GPX4 and Dengue virus inhibitors, the safety of these derivatives is inextricably linked to their peripheral functional groups. By moving away from highly reactive electrophilic warheads and employing structured, self-validating toxicity protocols—monitoring everything from in vitro Selectivity Indices to in vivo ALT levels and organ coefficients—researchers can successfully isolate potent, safe therapeutic candidates.

References
  • Discovery of 2-oxopiperazine derivatives as novel GPX4 inhibitors for the treatment of oral cancer. doi.org.
  • 2-Piperazinone. chemimpex.com.
  • Recent progress on phenotype-based discovery of dengue inhibitors. nih.gov.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(3-oxopiperazin-2-ylidene)acetate proper disposal procedures

As drug development professionals and analytical chemists, handling functionalized heterocyclic scaffolds like Ethyl 2-(3-oxopiperazin-2-ylidene)acetate requires a rigorous understanding of both their synthetic utility a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, handling functionalized heterocyclic scaffolds like Ethyl 2-(3-oxopiperazin-2-ylidene)acetate requires a rigorous understanding of both their synthetic utility and their environmental persistence. This piperazine derivative contains an ester linkage, a lactam (oxopiperazine) ring, and an exocyclic double bond. Because nitrogen-containing heterocycles resist standard biological degradation in municipal wastewater systems, improper disposal can lead to severe environmental accumulation.

The following guide provides a comprehensive, self-validating operational framework for the safe handling, chemical deactivation, and logistical disposal of this compound.

Section 1: Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's reactivity and hazard profile.

Table 1: Physicochemical & Hazard Profile for Disposal Operations

PropertySpecificationOperational Disposal Implication
Chemical Scaffold Piperazine derivative (Lactam + Ester)Susceptible to base-catalyzed hydrolysis; resists biological degradation.
Molecular Formula C8H12N2O3 (MW: ~184.20 g/mol )High nitrogen content dictates the generation of NOx gases upon combustion.
Physical State Solid (Crystalline/Powder)Risk of aerosolization during spills; requires wet-wiping or HEPA vacuuming.
Primary Hazards Skin/Eye Irritant (H315, H319)Mandates the use of heavy-duty nitrile gloves, safety goggles, and a lab coat, as noted in [1].

Section 2: Self-Validating Disposal Methodologies

Protocol A: High-Temperature Incineration (Primary Route)

Because of the thermodynamic stability of the oxopiperazine ring, high-temperature incineration is the gold-standard disposal route to ensure complete mineralization and prevent environmental persistence.

  • Segregation : Isolate the compound from strong oxidizing agents (e.g., peroxides, permanganates) to prevent uncontrolled, exothermic oxidation.

  • Containment : Transfer solid waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Causality: HDPE is selected due to its excellent structural resistance to esters and weak organic bases.

  • Labeling : Affix a compliant label reading: "Hazardous Waste - Nitrogenous Organic Solid (Contains Ethyl 2-(3-oxopiperazin-2-ylidene)acetate)."

  • Destruction & Scrubbing : Route to a licensed hazardous waste facility equipped with a rotary kiln incinerator operating at >1100°C.

    • Causality & Validation: Combustion of C8H12N2O3 at these temperatures ensures complete breakdown of the heterocyclic ring. However, it generates nitric oxide (NO) and nitrogen dioxide (NO2). The facility must utilize an integrated flue gas cleaning system (NOx scrubber) to neutralize these emissions, achieving complete thermal degradation as mandated by [2]. Validation is achieved via the facility's continuous emissions monitoring systems (CEMS).

Protocol B: Chemical Degradation (Pre-treatment of Aqueous Waste)

If the chemical is dissolved in an aqueous waste stream, direct incineration is highly inefficient due to the high heat capacity of water. We employ base-catalyzed hydrolysis to cleave the ester and open the lactam ring, rendering the fragments less biologically active prior to disposal.

  • Basification : Transfer the aqueous waste to a borosilicate glass reactor. Slowly add 1M Sodium Hydroxide (NaOH) under continuous stirring until a pH of 11 is achieved.

  • Hydrolysis : Stir the solution at ambient temperature (20-25°C) for 4 hours.

    • Causality: The hydroxide ions nucleophilically attack the ester carbonyl (releasing ethanol and the corresponding carboxylate) and the lactam carbonyl (opening the piperazine ring).

  • Validation Step : Extract a 1 mL aliquot and analyze via Thin Layer Chromatography (TLC) or LC-MS. Confirm the disappearance of the parent Ethyl 2-(3-oxopiperazin-2-ylidene)acetate peak. If the parent compound persists, extend hydrolysis by 2 hours and re-test.

  • Neutralization & Routing : Once validated, carefully neutralize the solution to pH 7 using 1M Hydrochloric Acid (HCl). Route the resulting mixture to the standard non-halogenated aqueous waste stream.

Section 3: Spill Response & Decontamination Workflow

Immediate and structured response to spills prevents occupational exposure and ensures waste is correctly categorized for disposal. According to guidelines outlined in [3], personnel must systematically evaluate the hazard before initiating cleanup.

SpillResponse Start Spill Detected: Ethyl 2-(3-oxopiperazin-2-ylidene)acetate Assess Assess Spill Size & PPE (Respirator, Nitrile Gloves) Start->Assess Solid Solid/Powder Spill Assess->Solid Neat Chemical Liquid Solution/Solvent Spill Assess->Liquid In Solvent Sweep Careful Sweep (Avoid Dust Generation) Solid->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in HDPE Container Sweep->Collect Absorb->Collect Label Label as Hazardous Nitrogenous Organic Waste Collect->Label Incinerate High-Temp Incineration (with NOx Scrubber) Label->Incinerate

Spill response and disposal workflow for Ethyl 2-(3-oxopiperazin-2-ylidene)acetate.

Step-by-Step Spill Recovery :

  • Assessment : Evacuate non-essential personnel. Don appropriate PPE (N95/P100 respirator if dust is present, heavy-duty nitrile gloves, and chemical splash goggles).

  • Containment (Solid) : For neat powder spills, avoid dry sweeping which generates airborne dust. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then carefully sweep using a non-sparking tool.

  • Containment (Liquid) : If spilled as a solution, encircle the spill with an inert absorbent such as vermiculite or diatomaceous earth. Causality: Inert absorbents trap the liquid without reacting exothermically with the ester or lactam functionalities.

  • Decontamination : Wash the affected surface with a mild alkaline detergent solution to hydrolyze any microscopic residue, followed by a thorough water rinse.

Section 4: Regulatory & Logistical Framework

Compliance with environmental protection laws is non-negotiable when handling active pharmaceutical intermediates.

  • Accumulation Limits : Do not exceed local regulatory limits for hazardous waste accumulation (e.g., adhering strictly to the 90-day or 180-day rules under RCRA in the US)[3].

  • Manifesting : Ensure all waste manifests accurately reflect the nitrogenous nature of the waste. This alerts the commercial incineration facility to the specific need for NOx scrubbing protocols during the destruction phase[2].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • Hazardous Waste Incineration . European Union for Responsible Incineration and Treatment of Special Waste (EURITS). Available at: [Link]

Sources

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